molecular formula C8H8BrNO2 B033773 Methyl 3-amino-2-bromobenzoate CAS No. 106896-48-4

Methyl 3-amino-2-bromobenzoate

Cat. No.: B033773
CAS No.: 106896-48-4
M. Wt: 230.06 g/mol
InChI Key: NIXWZYZFLFEHMB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-bromobenzoate (CAS 24566-01-4) is a high-value, multifunctional aromatic building block specifically engineered for advanced synthetic chemistry and drug discovery applications. This compound features three distinct reactive sites—an aromatic bromine, an aromatic amine, and an ester group—enabling its versatile use in a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic substitutions. Its primary research value lies in the synthesis of complex organic molecules, particularly as a precursor to privileged structures in medicinal chemistry, such as benzimidazoles, quinazolinones, and other nitrogen-containing heterocycles. These scaffolds are frequently investigated for their biological activity against various therapeutic targets. Furthermore, the molecule serves as a critical intermediate in the development of agrochemicals, functional materials, and liquid crystals. The ortho-relationship of the bromine and amine groups offers unique steric and electronic properties that can direct subsequent reactions with high regioselectivity, making it an indispensable tool for constructing structurally diverse and sophisticated molecular architectures in the research laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXWZYZFLFEHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544174
Record name Methyl 3-amino-2-bromobenzoate
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Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106896-48-4
Record name Methyl 3-amino-2-bromobenzoate
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Record name Methyl 3-amino-2-bromobenzoate
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Foundational & Exploratory

Technical Guide: Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-bromobenzoate is an aromatic organic compound that serves as a key building block in synthetic chemistry.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety information, and its primary application in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a liquid at room temperature, typically appearing as a clear, bright orange to amber substance.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 106896-48-4[1][2]
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1][2]
Physical State Liquid[1][2]
Appearance Clear, bright orange/amber[1]
Density 1.583 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.601[1][2]
Boiling Point 314.1±22.0 °C (Predicted)[1]
Flash Point >110°C[1]
pKa 1.39±0.10 (Predicted)[1]
Storage Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[1]

Synthesis

The most commonly reported method for the synthesis of this compound is the reduction of its corresponding nitro compound, Methyl 2-bromo-3-nitrobenzoate.[1][3] This reaction typically employs tin(II) chloride as the reducing agent and proceeds with high yield.[1][3]

Experimental Protocol: Reduction of Methyl 2-bromo-3-nitrobenzoate

This protocol is adapted from methodologies described in the scientific literature.[3]

Materials:

  • Methyl 2-bromo-3-nitrobenzoate

  • Tin(II) chloride (SnCl₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diatomaceous earth

  • Dichloromethane (DCM)

  • 3N aqueous sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine Methyl 2-bromo-3-nitrobenzoate (1 equivalent) with tin(II) chloride (4.5 equivalents) in a mixture of methanol and water.

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add diatomaceous earth and dichloromethane to the flask.

  • Slowly add 3N aqueous sodium hydroxide solution with vigorous stirring to neutralize the mixture.

  • Filter the resulting suspension.

  • Separate the organic phase and wash it with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound. A reported yield for this procedure is 98%.[3]

Characterization:

  • ¹H-NMR (d₆-DMSO) δ: 7.12 (dd, 1H, J = 8.1, 7.5 Hz), 6.93 (dd, 1H, J = 8.1, 1.6 Hz), 6.80 (dd, 1H, J = 7.4, 1.6 Hz), 5.57 (s, 2H), 3.81 (s, 3H).[3]

Note: While specific ¹³C-NMR, IR, and Mass Spectrometry data for this compound were not found in the searched literature, these analyses are standard for full characterization. The spectral data can be predicted based on the known structure and comparison with similar compounds.

Synthesis_Workflow Synthesis Workflow for this compound start Starting Material: Methyl 2-bromo-3-nitrobenzoate reagents Reagents: Tin(II) Chloride Methanol/Water start->reagents Combine reflux Reaction: Reflux for 2 hours reagents->reflux workup1 Workup Step 1: Cool, add Diatomaceous Earth & DCM reflux->workup1 neutralize Neutralization: Add 3N NaOH (aq) workup1->neutralize filter1 Filtration neutralize->filter1 wash Washing: Wash organic phase with brine filter1->wash dry Drying: Dry with Na₂SO₄ wash->dry isolate Isolation: Filter and concentrate under reduced pressure dry->isolate product Final Product: This compound isolate->product

Synthesis Workflow Diagram

Application in Drug Development: A Precursor to IDO Inhibitors

The primary application of this compound in drug development is as a crucial intermediate in the synthesis of carbazole-based compounds.[1] These carbazoles have shown significant potential as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO).[1]

IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism.[4][5] In the context of cancer, tumor cells can exploit the IDO pathway to create an immunosuppressive microenvironment.[6] By catabolizing the essential amino acid tryptophan, IDO depletes local tryptophan levels and produces metabolites like kynurenine.[2][3] This has two main effects:

  • T-cell Starvation: The depletion of tryptophan inhibits the proliferation and function of effector T-cells, which are crucial for killing cancer cells.[2]

  • Immune Suppression: The accumulation of kynurenine promotes the generation and activation of regulatory T-cells (Tregs), which further suppress the anti-tumor immune response.[7]

By inhibiting the IDO enzyme, the immunosuppressive tumor microenvironment can be reversed, thereby restoring the immune system's ability to recognize and attack cancer cells.[5] This makes IDO inhibitors a promising class of drugs for cancer immunotherapy, often explored in combination with other treatments like checkpoint inhibitors.[4]

IDO_Signaling_Pathway IDO Signaling Pathway in Cancer Immunosuppression cluster_tumor Tumor Microenvironment cluster_immune Immune Response IDO IDO Enzyme (Indoleamine 2,3-dioxygenase) Kynurenine Kynurenine (Metabolite) IDO->Kynurenine Produces Tryptophan L-Tryptophan (Essential Amino Acid) Tryptophan->IDO Catabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Required for Proliferation Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Activation Cancer_Cell Cancer Cell T_Cell->Cancer_Cell Attacks & Kills Treg->T_Cell Suppresses IDO_Inhibitor IDO Inhibitor (e.g., Carbazole-based) IDO_Inhibitor->IDO Blocks

IDO Pathway in Cancer

Safety and Handling

This compound is classified as an acute toxicant if swallowed and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard ClassCodeDescription
Acute Toxicity, Oral H301Toxic if swallowed
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation

Data sourced from Sigma-Aldrich safety information.[2]

Conclusion

This compound (CAS No. 106896-48-4) is a valuable chemical intermediate with well-defined properties and synthetic routes. Its significance in modern drug discovery, particularly as a precursor to potent IDO inhibitors for cancer immunotherapy, underscores its importance for researchers in medicinal chemistry and oncology. Proper handling and storage are essential to ensure its stability and the safety of laboratory personnel.

References

physical and chemical properties of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-amino-2-bromobenzoate, a key intermediate in pharmaceutical synthesis. This document details its characteristics, experimental protocols for its synthesis and analysis, and its role in the development of novel therapeutics, particularly as a precursor to Indoleamine 2,3-dioxygenase (IDO) inhibitors.

Core Physical and Chemical Properties

This compound is an aromatic ester characterized by the presence of an amino group and a bromine atom on the benzene ring. These functional groups contribute to its specific reactivity and utility in organic synthesis.

PropertyValueReference(s)
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Clear, bright orange to amber liquid[1]
Density 1.583 g/mL at 25 °C[1]
Boiling Point 314.1 ± 22.0 °C at 760 mmHg (Predicted)[1]
Flash Point >110 °C[1]
Refractive Index n20/D 1.601[1]
CAS Number 106896-48-4[1]

Spectroscopic Data

¹H-NMR (Proton Nuclear Magnetic Resonance): A ¹H-NMR spectrum would be expected to show signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts and coupling constants would be influenced by the positions of the substituents on the aromatic ring.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum would display distinct peaks for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on standard organic chemistry techniques.

Synthesis of this compound

A plausible synthetic route involves the esterification of 3-amino-2-bromobenzoic acid.

Materials:

  • 3-amino-2-bromobenzoic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-2-bromobenzoic acid (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using an electrospray ionization (ESI) or electron ionization (EI) source) and acquire the mass spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Reactivity, Stability, and Safety

Reactivity: The chemical reactivity of this compound is dictated by its three primary functional groups. The amino group can undergo diazotization and subsequent reactions, as well as acylation. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Stability and Storage: this compound is a relatively stable compound under normal laboratory conditions.[1] However, to maintain its purity, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] It is advisable to protect it from light and moisture.

Safety and Handling:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.

Role in Drug Development: Targeting the IDO Pathway

This compound is a valuable building block in the synthesis of pharmaceutical compounds, most notably inhibitors of Indoleamine 2,3-dioxygenase (IDO).[1] IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism.[2][3][4] In the context of cancer, the upregulation of IDO in tumor cells and the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function.[5][6] This creates an immunosuppressive environment that allows tumors to evade the host's immune system.[3]

By inhibiting the IDO enzyme, the immunosuppressive effects can be reversed, thereby restoring T-cell function and enhancing anti-tumor immunity.[6] Consequently, IDO inhibitors are a promising class of cancer immunotherapeutics. The unique substitution pattern of this compound makes it an ideal starting material for the construction of the complex heterocyclic scaffolds found in many potent IDO inhibitors.

Visualizations

Indoleamine 2,3-dioxygenase (IDO) Signaling Pathway in Cancer Immunology

IDO_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by T_Cell T-Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces IDO1->T_Cell Depletes Tryptophan Kynurenine->T_Cell Induces Apoptosis Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Anti-tumor Immunity T_Cell->Immune_Suppression Tumor_Cell->IDO1 Upregulates Methyl_3_amino_2_bromobenzoate This compound IDO_Inhibitor IDO Inhibitor Methyl_3_amino_2_bromobenzoate->IDO_Inhibitor Precursor for IDO_Inhibitor->IDO1 Inhibits

Caption: IDO pathway in cancer and the role of its inhibitors.

General Synthetic Workflow for this compound

Synthesis_Workflow Start 3-amino-2-bromobenzoic acid + Methanol Reaction Esterification (Acid Catalysis/SOCl₂) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

Methyl 3-amino-2-bromobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-amino-2-bromobenzoate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals.

Compound Identification and Properties

This compound is an aromatic compound with the chemical formula C8H8BrNO2.[1] Its molecular structure consists of a benzoate backbone substituted with an amino group at the 3-position and a bromine atom at the 2-position.[1]

Synonyms:

  • 3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER[1]

  • Benzoic acid, 3-amino-2-bromo-, methyl ester[1]

  • This compound 95%[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol [1]
CAS Number 106896-48-4[1]
Appearance Clear, bright orange to amber liquid[1]
Boiling Point 314.1 ± 22.0 °C (Predicted)[1]
Density 1.583 g/mL at 25 °C[1]
Refractive Index n20/D 1.601[1]
Flash Point >110 °C[1]

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the reduction of its corresponding nitro precursor, Methyl 2-bromo-3-nitrobenzoate.[1] This section provides a detailed protocol for a two-step synthesis, starting from 2-bromo-3-nitrobenzoic acid.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process from 2-bromo-3-nitrobenzoic acid to the final product, this compound.

SynthesisWorkflow start 2-Bromo-3-nitrobenzoic Acid ester Methyl 2-bromo-3- nitrobenzoate start->ester Esterification (Methanol, Acid Catalyst) product Methyl 3-amino-2- bromobenzoate ester->product Nitro Group Reduction (SnCl2, Ethanol)

A two-step synthesis workflow for this compound.
Step 1: Esterification of 2-Bromo-3-nitrobenzoic Acid

Objective: To synthesize the intermediate, Methyl 2-bromo-3-nitrobenzoate, through the esterification of 2-bromo-3-nitrobenzoic acid.

Materials:

  • 2-Bromo-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield crude Methyl 2-bromo-3-nitrobenzoate. The product can be further purified by column chromatography if necessary.

Step 2: Reduction of Methyl 2-bromo-3-nitrobenzoate

Objective: To synthesize the final product, this compound, by reducing the nitro group of the intermediate.

Materials:

  • Methyl 2-bromo-3-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) or 3N Sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Diatomaceous earth (optional)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of Methyl 2-bromo-3-nitrobenzoate in ethanol, add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).[1]

  • Heat the reaction mixture under reflux for approximately 2 hours, monitoring the disappearance of the starting material by TLC.[1]

  • After cooling to ambient temperature, remove the solvent under reduced pressure.[2]

  • Partition the crude residue between ethyl acetate and a 2M KOH or 3N NaOH solution with vigorous stirring.[1][2] Diatomaceous earth can be added to aid in the filtration of tin salts.[1]

  • Filter the mixture and transfer the filtrate to a separatory funnel.

  • Separate the organic phase and wash it with saturated aqueous sodium chloride (brine).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Analytical Protocols

Proper analysis is crucial to confirm the identity and purity of the synthesized product. Below are standard protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and separate it from potential isomers or impurities.

Instrumentation and Conditions:

  • System: Standard HPLC with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.[2]

Procedure:

  • Sample Preparation: Prepare a standard solution of the sample at a concentration of approximately 10-100 µg/mL in the initial mobile phase composition.[2]

  • System Equilibration: Equilibrate the column with the starting mobile phase composition for at least 30 minutes.

  • Gradient Elution: Employ a gradient program to ensure the separation of components with varying polarities. A representative gradient could be:

    • 0-10 min: 20-80% Acetonitrile

    • 10-12 min: Hold at 80% Acetonitrile

    • 12-15 min: Return to 20% Acetonitrile for re-equilibration[2]

  • Data Analysis: Identify the product peak by its retention time and calculate the purity based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of this compound.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 - 1.0 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean NMR tube.[3]

  • Internal Standard: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

  • Spectral Interpretation: The resulting spectra should be consistent with the structure of this compound, showing characteristic shifts for the aromatic protons, the amino group protons, and the methyl ester protons.

Safety, Storage, and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound is relatively stable under normal conditions but should be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2–8 °C to prevent potential oxidation or hydrolysis.[1]

References

An In-depth Technical Guide to the Structural Characteristics of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-bromobenzoate is an aromatic organic compound with significant applications in synthetic chemistry, particularly as a key intermediate in the preparation of pharmacologically active molecules.[1] Its specific substitution pattern—an amino group at the 3-position and a bromine atom at the 2-position of the benzoate ring—makes it a versatile building block for the synthesis of complex heterocyclic systems. Notably, it serves as a crucial precursor for carbazole-based compounds that have demonstrated potential as inhibitors of indoleamine 2,3-dioxygenase (IDO), a key therapeutic target in cancer immunotherapy.[1] This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and spectroscopic properties of this compound, intended to support research and development in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a liquid at room temperature, appearing as a clear, bright orange to amber colored substance.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
CAS Number 106896-48-4[1]
Physical State Liquid[1]
Color Clear, bright orange/amber[1]
Density 1.583 g/mL at 25 °C[1]
Refractive Index n20/D 1.601[1]
Boiling Point 314.1±22.0 °C (Predicted)[1]
Flash Point >110°C[1]
Storage Conditions Store under inert gas (nitrogen or argon) at 2–8 °C[1]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.12dd, J = 8.1, 7.5 Hz1HAromatic H
6.93dd, J = 8.1, 1.6 Hz1HAromatic H
6.80dd, J = 7.4, 1.6 Hz1HAromatic H
5.57s2H-NH₂
3.81s3H-OCH₃

Solvent: d6-DMSO

Infrared (IR) Spectroscopy

While an experimental IR spectrum for this compound was not found, the expected characteristic absorption bands based on its functional groups are listed in Table 3. This prediction is based on typical vibrational frequencies for similar molecular structures.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amine)3300-3500 (two bands for primary amine)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Methyl)2850-2960
C=O Stretch (Ester)1700-1720
C=C Stretch (Aromatic)1450-1600
C-N Stretch (Amine)1250-1350
C-O Stretch (Ester)1000-1300
C-Br Stretch500-600
Mass Spectrometry (MS)

Experimental Protocols

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from Methyl 2-bromo-3-nitrobenzoate.

Experimental Workflow for Synthesis

G start Start: Methyl 2-bromo-3-nitrobenzoate reflux Reflux with SnCl2 in Methanol/H2O (2 hours) start->reflux cool Cool to Room Temperature reflux->cool add Add Diatomaceous Earth and Dichloromethane cool->add naoh Slowly add 3N NaOH (aq) with vigorous stirring add->naoh filter Filter the reaction mixture naoh->filter wash Wash organic phase with saturated NaCl (aq) filter->wash dry Dry organic layer over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate end End: Methyl 3-amino-2-bromobenzoate concentrate->end

Caption: Synthesis of this compound.

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, combine Methyl 2-bromo-3-nitrobenzoate (1 equivalent) with tin(II) chloride (SnCl₂, ~4.5 equivalents) in a mixture of methanol and water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up: After cooling to room temperature, add diatomaceous earth and dichloromethane to the mixture.

  • Neutralization: Slowly add 3 N aqueous sodium hydroxide solution under vigorous stirring.

  • Filtration: Filter the mixture to remove solids.

  • Extraction and Washing: Separate the organic phase and wash it with a saturated aqueous sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Role in Signaling Pathway Inhibition

As previously mentioned, this compound is a precursor to IDO inhibitors. IDO is an enzyme that plays a critical role in immune tolerance by catalyzing the degradation of the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, increased IDO activity leads to tryptophan depletion and kynurenine accumulation, which suppresses the proliferation and function of effector T cells and promotes the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade the immune system. IDO inhibitors block this pathway, restoring T cell-mediated anti-tumor immunity.

IDO Signaling Pathway in Cancer Immunity

G cluster_tumor Tumor Microenvironment cluster_immune Immune Response IDO IDO Enzyme Kynurenine Kynurenine IDO->Kynurenine produces Tryptophan_depletion Tryptophan Depletion IDO->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation IDO->Kynurenine_accumulation Tryptophan Tryptophan Tryptophan->IDO catabolized by T_cell Effector T Cell Anti_Tumor_Immunity Anti-Tumor Immunity T_cell->Anti_Tumor_Immunity mediates Treg Regulatory T Cell (Treg) Immune_Suppression Immune Suppression Treg->Immune_Suppression promotes Immune_Suppression->Anti_Tumor_Immunity inhibits IDO_inhibitor IDO Inhibitor (derived from Methyl 3-amino-2-bromobenzoate) IDO_inhibitor->IDO blocks Tryptophan_depletion->T_cell inhibits proliferation and function Kynurenine_accumulation->T_cell inhibits Kynurenine_accumulation->Treg promotes

Caption: IDO pathway and the action of its inhibitors.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and physical properties. This guide has provided a detailed summary of its key characteristics, a reliable synthesis protocol, and an overview of its significant role as a precursor to IDO inhibitors in the context of cancer immunotherapy. The provided spectroscopic data and experimental workflows are intended to facilitate its use in research and development, ultimately contributing to the advancement of new therapeutic agents. Further investigation to obtain and publish experimental IR and mass spectrometry data would be a valuable addition to the scientific literature.

References

An In-depth Technical Guide on Methyl 3-amino-2-bromobenzoate: Physicochemical Properties and Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Methyl 3-amino-2-bromobenzoate is an aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] It is characterized by a benzoate backbone substituted with a methyl ester, an amino group at the 3-position, and a bromine atom at the 2-position.[1] At standard temperature and pressure, it exists as a liquid with a clear, bright orange to amber color.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Physical State Liquid[1]
Appearance Clear, bright orange/amber[1]
Boiling Point 314.1±22.0 °C (Predicted)[1]
Density 1.583 g/mL at 25 °C[1]
Refractive Index n20/D 1.601[1]
Flash Point >110°C[1]

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, for a structurally similar isomer, methyl 2-amino-3-bromobenzoate, a calculated water solubility of 0.48 g/L at 25°C has been reported, indicating it is very slightly soluble in water.[2] Given the structural similarities, a comparable low aqueous solubility could be anticipated for this compound. For organic solvents, qualitative assessments would be necessary, followed by quantitative determination using a standardized method.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound in a specific solvent.[3] The following protocol provides a detailed methodology for this procedure.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., water, ethanol, methanol, etc.)

  • Scintillation vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringes and chemically resistant syringe filters (e.g., PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer.

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[4] The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the controlled temperature for a period to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved microparticles from being transferred, immediately pass the solution through a syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing these standard solutions using a validated analytical method (e.g., HPLC, UV-Vis).

    • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Centrifuge D->E F Withdraw supernatant E->F G Filter sample F->G H Dilute sample G->H I Quantify (e.g., HPLC) H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Relevance in Drug Discovery: Precursor to IDO Inhibitors

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of carbazole-based compounds. These carbazoles have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO).[5] IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism.[6] In the context of oncology, the upregulation of IDO in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the production of immunosuppressive metabolites like kynurenine.[5][7] This creates an immunosuppressive milieu that allows tumor cells to evade the host's immune system.[8][9] Therefore, the inhibition of the IDO signaling pathway is a promising strategy in cancer immunotherapy.

G cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1 Catabolized by TCell T-Cell Tryptophan->TCell Essential for Kynurenine Kynurenine IDO1->Kynurenine Produces IDO1->TCell Depletes Tryptophan for Suppression Immune Suppression (T-Cell Inactivation) Kynurenine->Suppression Leads to Suppression->TCell Inhibits

Caption: The IDO signaling pathway in cancer immune evasion.

References

An In-depth Technical Guide to the Key Functional Groups of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-bromobenzoate is an aromatic organic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] This molecule is a valuable building block in synthetic organic chemistry, primarily due to the specific arrangement of its three key functional groups on a benzoate backbone: a methyl ester, a primary amino group, and a bromine atom.[1] This substitution pattern imparts a distinct reactivity profile, making it a crucial intermediate in the synthesis of complex heterocyclic systems and pharmaceutical agents, including carbazole-based Indoleamine 2,3-dioxygenase (IDO) inhibitors used in cancer immunotherapy.[1][2] The interplay between the nucleophilic amino group, the electrophilic carbon attached to the bromine, and the ester moiety allows for a wide range of chemical transformations.[1]

Core Functional Groups and Their Properties

The chemical behavior of this compound is dictated by the three functional groups attached to its central benzene ring.

  • Amino Group (-NH₂): Located at the C-3 position, this primary amine is a moderately activating, ortho-para directing group. Its lone pair of electrons increases the electron density of the aromatic ring, making the ring more susceptible to electrophilic attack. The amino group itself is nucleophilic and can readily participate in reactions such as acylation, alkylation, and diazotization.

  • Bromo Group (-Br): Positioned at the C-2 position, the bromine atom is a deactivating, ortho-para directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. As a halogen, it serves as an excellent leaving group in nucleophilic aromatic substitution and is a key site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • Methyl Ester Group (-COOCH₃): This group, attached to the C-1 position, is a deactivating, meta-directing group. The ester is susceptible to nucleophilic acyl substitution, such as hydrolysis (to the corresponding carboxylic acid), transesterification, or amidation. It can also be reduced to a primary alcohol.[3]

Quantitative and Spectroscopic Data

The structural features of this compound can be characterized by various analytical techniques. The following table summarizes key quantitative data.

PropertyValueSource(s)
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Physical State Liquid (Clear, bright orange/amber)[1]
Density 1.583 g/mL at 25 °C[1]
Boiling Point 314.1 ± 22.0 °C (Predicted)[1]
¹H-NMR (d₆-DMSO) δ: 7.12 (dd, 1H, J = 8.1, 7.5 Hz), 6.93 (dd, 1H, J = 8.1, 1.6 Hz), 6.80 (dd, 1H, J = 7.4, 1.6 Hz), 5.57 (s, 2H, -NH₂), 3.81 (s, 3H, -OCH₃)[2]
Expected IR Peaks N-H Stretch: ~3300-3500 cm⁻¹ (two bands for primary amine). C=O Stretch (Ester): ~1700-1725 cm⁻¹. C-O Stretch (Ester): ~1250-1300 cm⁻¹. C-Br Stretch: ~550-650 cm⁻¹.
Expected ¹³C-NMR Peaks Ester Carbonyl: ~165-170 ppm. Aromatic Carbons: ~110-150 ppm. Methoxy Carbon: ~50-55 ppm.

Logical Reactivity Map

The following diagram illustrates the primary sites of reactivity on the this compound molecule.

Caption: Key reaction pathways for the functional groups of this compound.

Experimental Protocols

The utility of this compound is best demonstrated through its synthesis and subsequent transformation.

Experiment 1: Synthesis of this compound

This protocol details the synthesis via the reduction of a nitro-group precursor, a common method for introducing an amine to an aromatic ring.[2]

Workflow Diagram:

G start Methyl 2-bromo-3-nitrobenzoate reagents SnCl2 Methanol / H2O start->reagents Add reflux Reflux for 2 hours reagents->reflux workup Cool to RT Add DCM & NaOH(aq) reflux->workup filter Filter through celite workup->filter extract Separate organic layer Wash with brine filter->extract dry Dry (Na2SO4) Concentrate extract->dry product This compound dry->product

References

Methyl 3-amino-2-bromobenzoate: A Comprehensive Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of Methyl 3-amino-2-bromobenzoate as a Core Chemical Building Block.

Introduction: this compound is a versatile organic compound that serves as a important building block in the synthesis of a variety of complex molecules, particularly in the realm of pharmaceutical and materials science. Its unique trifunctional nature, possessing an amine, a bromine atom, and a methyl ester on a benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the construction of carbazole frameworks, a key structural motif in many biologically active compounds.

Chemical and Physical Properties

This compound is an aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1][2][3] At room temperature, it typically exists as a liquid.[1][3] Proper handling and storage are crucial for maintaining its integrity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 106896-48-4[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][2][3]
Molecular Weight 230.06 g/mol [1][2][3]
Physical State Liquid[1][3]
Density 1.583 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.601[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reduction of its nitro precursor, methyl 2-bromo-3-nitrobenzoate.

Experimental Protocol: Reduction of Methyl 2-bromo-3-nitrobenzoate

This protocol outlines a high-yield synthesis of this compound.[2]

Materials:

  • Methyl 2-bromo-3-nitrobenzoate

  • Tin(II) chloride (SnCl₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diatomaceous earth

  • Dichloromethane (CH₂Cl₂)

  • 3 N aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, a mixture of methyl 2-bromo-3-nitrobenzoate (12.9 g, 49.5 mmol), tin(II) chloride (42 g, 223 mmol), methanol (225 mL), and water (5.3 g, 243 mmol) is prepared.

  • The reaction mixture is heated to reflux and maintained for 2 hours.

  • After cooling to room temperature, diatomaceous earth (20 g) and dichloromethane (1 L) are added to the flask.

  • While stirring vigorously, 3 N aqueous sodium hydroxide solution (150 mL) is slowly added.

  • The mixture is filtered, and the organic phase is separated and washed with a saturated aqueous sodium chloride solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Yield: This procedure affords this compound in approximately 98% yield (11.4 g).[2]

Diagram 1: Synthesis of this compound

G cluster_conditions start Methyl 2-bromo-3-nitrobenzoate product This compound start->product Reduction reagents SnCl2, MeOH/H2O Reflux, 2h

A schematic overview of the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic and methyl protons.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
7.12dd8.1, 7.5Aromatic CH[2]
6.93dd8.1, 1.6Aromatic CH[2]
6.80dd7.4, 1.6Aromatic CH[2]
5.57s--NH₂[2]
3.81s--OCH₃[2]
Solvent: d₆-DMSO

Application as a Building Block: Synthesis of Carbazole Derivatives

A primary application of this compound is in the synthesis of carbazole derivatives. Carbazoles are a class of nitrogen-containing heterocyclic compounds with significant biological activities, making them attractive targets in drug discovery. The strategic placement of the amino and bromo groups on the methyl benzoate scaffold allows for intramolecular cyclization reactions to form the carbazole core.

Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. In the context of this compound, an intramolecular version of this reaction can be employed to construct the carbazole ring system. This typically involves the formation of a biphenyl intermediate followed by a palladium-catalyzed intramolecular C-N bond formation.

Diagram 2: General Workflow for Carbazole Synthesis

G start This compound coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) start->coupling intermediate 2-Aryl-3-aminobenzoate Intermediate coupling->intermediate cyclization Intramolecular Buchwald-Hartwig Amination intermediate->cyclization product Carbazole Derivative cyclization->product

A generalized workflow for the synthesis of carbazoles from this compound.

Conceptual Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization

This conceptual protocol outlines the key steps for the intramolecular cyclization to form a carbazole derivative.

Materials:

  • 2-Aryl-3-aminobenzoate derivative (synthesized from this compound via a cross-coupling reaction)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-aryl-3-aminobenzoate derivative, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent to the vessel.

  • Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by techniques such as TLC or LC-MS.

  • Upon completion, the reaction is cooled, and the product is isolated and purified using standard workup and chromatographic techniques.

Diagram 3: Catalytic Cycle of Intramolecular Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br PdII Pd(II) Complex LA Ligand Association/ Deprotonation PdII->LA -NH2 Amide Palladium Amide Complex RE Reductive Elimination Amide->RE RE->Pd0 Catalyst Regeneration Product Carbazole RE->Product

A simplified catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and strategically important chemical building block. Its synthesis is well-established and high-yielding. The presence of ortho-amino and bromo functionalities makes it an ideal precursor for the construction of carbazole ring systems through palladium-catalyzed intramolecular cyclization reactions. This technical guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in the synthesis of complex and potentially bioactive molecules. Further exploration and optimization of reaction conditions for specific carbazole targets will undoubtedly expand the utility of this versatile building block.

References

understanding the aromaticity of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aromaticity of Methyl 3-amino-2-bromobenzoate

Introduction to Aromaticity

Aromaticity is a fundamental concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons.[1][2] This stability is a consequence of the electronic structure of these compounds, which can be predicted by Hückel's rule.[3][4][5] According to this rule, a molecule is considered aromatic if it is cyclic, planar, fully conjugated, and possesses (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, etc.).[1][3][4][5][6] Benzene, with its 6 π-electrons (n=1), is the archetypal aromatic compound.[3][6] Aromatic compounds exhibit unique chemical properties, such as a tendency to undergo electrophilic substitution reactions rather than the addition reactions typical of alkenes, which would disrupt the stable aromatic system.[1][3]

This guide provides a detailed analysis of the aromaticity of this compound, a substituted benzene derivative with the molecular formula C₈H₈BrNO₂.[7] The presence of amino, bromo, and methyl ester functional groups on the benzene ring influences its electronic properties and reactivity, but the core aromatic character is determined by the benzene ring itself.

Analysis of Aromaticity in this compound

The aromaticity of this compound is fundamentally derived from its substituted benzene core. To be classified as aromatic, a compound must satisfy four key criteria:[1][4][8]

  • Cyclic Structure : The molecule incorporates a six-membered carbon ring, fulfilling the primary requirement of being cyclic.[1][8][9]

  • Planarity : All six carbon atoms of the benzene ring are sp² hybridized and lie in the same plane. This planar conformation is essential for the effective overlap of p-orbitals.[1][2][6]

  • Full Conjugation : Each carbon atom in the benzene ring has an unhybridized p-orbital that is perpendicular to the plane of the ring.[6] These p-orbitals overlap with adjacent p-orbitals, creating a continuous, uninterrupted ring of delocalized π-electrons above and below the plane of the ring.[1][6]

  • Hückel's Rule : The benzene ring of this compound contains 6 π-electrons (two from each of the three double bonds). This number satisfies Hückel's rule for n=1 (4(1) + 2 = 6).[2][3][4][5]

Therefore, based on these four criteria, the core ring structure of this compound is unequivocally aromatic.

Influence of Substituents on Aromaticity

While the substituents on the benzene ring do not alter its fundamental aromatic nature, they do modulate the electron density within the ring, which in turn affects its reactivity.

  • Amino Group (-NH₂) : The amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.

  • Bromo Group (-Br) : Halogens are generally considered deactivating yet ortho-, para-directing. The bromine atom is electron-withdrawing through induction due to its high electronegativity, but it can also donate electron density through resonance.

  • Methyl Ester Group (-COOCH₃) : The methyl ester group is an electron-withdrawing group, pulling electron density out of the aromatic ring through both induction and resonance.

The presence of these substituents can cause minor distortions in the planarity of the ring and slight variations in the carbon-carbon bond lengths, but these effects are not significant enough to disrupt the overall aromaticity. The primary consequence of these substituents is a modification of the ring's reactivity towards electrophilic aromatic substitution.[10]

Data Presentation: Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[7]
Molecular Weight 230.06 g/mol [7]
CAS Number 106896-48-4[7]
Physical State Liquid[7]
Color Clear, bright orange/amber[7]
Boiling Point 314.1 ± 22.0 °C (Predicted)[7]
Density 1.583 g/mL at 25 °C[7]
Refractive Index n20/D 1.601[7]

Experimental Protocols for Characterizing Aromaticity

Several experimental techniques can be employed to confirm and quantify the aromatic character of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy : Aromatic compounds exhibit a characteristic downfield chemical shift for their ring protons due to the ring current effect. For this compound, the aromatic protons would be expected to resonate in the range of 6.5-8.0 ppm. The specific shifts and coupling patterns would provide information about the substitution pattern on the ring.

  • ¹³C NMR Spectroscopy : The sp² hybridized carbon atoms in an aromatic ring typically show signals in the 120-150 ppm range in the ¹³C NMR spectrum.

X-ray Crystallography

This technique provides precise information about the three-dimensional structure of a molecule in its crystalline state. For this compound, X-ray crystallography could be used to:

  • Confirm the planarity of the benzene ring.

  • Measure the carbon-carbon bond lengths within the ring. In an aromatic ring, these bond lengths are intermediate between typical single (1.54 Å) and double (1.34 Å) bonds, generally around 1.39-1.40 Å, indicating electron delocalization.

Computational Chemistry

Modern computational methods offer powerful tools for assessing aromaticity.

  • Nucleus-Independent Chemical Shift (NICS) : This is a widely used magnetic criterion for aromaticity.[11] It involves calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

  • Aromaticity Descriptors : Other computational descriptors based on electronic structure, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the electron localization function (ELF), can provide quantitative measures of the degree of aromaticity.[11][12][13][14]

Visualizations

Hückel's Rule for this compound

Huckels_Rule cluster_criteria Criteria for Aromaticity cluster_molecule Analysis of this compound Cyclic Cyclic Structure IsCyclic Contains Benzene Ring (Yes) Cyclic->IsCyclic Planar Planar Geometry IsPlanar sp² Hybridized Carbons (Yes) Planar->IsPlanar Conjugated Fully Conjugated p-orbitals IsConjugated Continuous p-orbital Overlap (Yes) Conjugated->IsConjugated Huckel Hückel's Rule (4n+2 π e⁻) PiElectrons 6 π-electrons (n=1, Yes) Huckel->PiElectrons Result Compound is Aromatic IsCyclic->Result IsPlanar->Result IsConjugated->Result PiElectrons->Result

Caption: Logical workflow for determining the aromaticity of this compound based on Hückel's criteria.

Experimental Workflow for Aromaticity Characterization

Experimental_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural Analysis cluster_computational Computational Analysis Sample Sample of Methyl 3-amino-2-bromobenzoate H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR XRay X-ray Crystallography Sample->XRay NICS NICS Calculation Sample->NICS Data Combined Data Analysis H_NMR->Data C_NMR->Data XRay->Data NICS->Data Conclusion Confirmation of Aromaticity Data->Conclusion

Caption: A typical experimental and computational workflow for the characterization of aromaticity.

Conclusion

This compound is an aromatic compound. Its aromaticity stems from the benzene ring, which is cyclic, planar, fully conjugated, and contains 6 π-electrons, thereby satisfying Hückel's rule. The substituents on the ring—amino, bromo, and methyl ester groups—influence the electron density and reactivity of the aromatic system but do not negate its inherent aromatic character. The aromaticity of this compound can be empirically verified and quantified through a combination of spectroscopic techniques like NMR, structural analysis via X-ray crystallography, and computational methods such as NICS calculations. This understanding is crucial for predicting its stability, reactivity, and potential applications in fields like drug development, where it serves as a valuable intermediate.[7]

References

Spectroscopic Profile of Methyl 3-amino-2-bromobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4). Due to the limited availability of public experimental spectra for this specific isomer, this document focuses on predicted data and generalized experimental protocols to aid researchers in its synthesis and characterization.

This compound is an aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] It features a benzoate structure with an amino group at the 3-position and a bromine atom at the 2-position, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Summary of Spectroscopic Data

The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4Triplet1HAromatic H (H5)
~6.8-7.0Doublet1HAromatic H (H4)
~6.6-6.8Doublet1HAromatic H (H6)
~4.0 (broad)Singlet2H-NH₂
~3.9Singlet3H-OCH₃
Note: This data is predicted and may vary from experimental results. Chemical shifts for aromatic protons are estimations based on substituent effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~167C=O (Ester)
~148C-NH₂
~132Aromatic C-H
~120Aromatic C-H
~118Aromatic C-H
~115C-Br
~110C-COOCH₃
~52-OCH₃
Note: This data is predicted and may vary from experimental results.

Table 3: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretch (amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1600, ~1470MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1100MediumC-N stretch (amine)
~750StrongC-Br stretch
Note: These are expected absorption ranges based on the functional groups present.

Table 4: Expected Mass Spectrometry (MS) Data

m/z RatioRelative Intensity (%)Assignment
229/231High[M]⁺˙ (Molecular ion peak with Br isotopes)
198/200Medium[M - OCH₃]⁺
170/172Medium[M - COOCH₃]⁺
119Medium to High[M - Br - CO]⁺ or other fragmentation pathways
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data for a solid organic compound like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, weigh approximately 5-10 mg of the solid sample.

    • For ¹³C NMR, weigh approximately 20-30 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution.

  • Data Acquisition (General Parameters for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment.

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition (FTIR Spectrometer):

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

    • For direct infusion, dilute the sample solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition (e.g., Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-500 amu).

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺˙.

  • Data Analysis:

    • Identify the molecular ion peak(s), paying attention to the isotopic pattern for bromine.

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Final Report Data_Analysis->Report

Caption: A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

The Versatile Role of Methyl 3-amino-2-bromobenzoate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-2-bromobenzoate, a substituted benzoic acid derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a bromine atom, and a methyl ester, provides a robust scaffold for the synthesis of complex molecular architectures. This technical guide delves into the core applications of this compound, with a particular focus on its pivotal role in the development of potent indoleamine 2,3-dioxygenase (IDO1) inhibitors, a promising class of immunotherapeutic agents for the treatment of cancer.

Chemical and Physical Properties

This compound is an aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] A comprehensive understanding of its physical and chemical properties is essential for its effective utilization in synthesis.

PropertyValueReference
CAS Number 106896-48-4[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Clear, bright orange to amber liquid[1]
Boiling Point 314.1±22.0 °C (Predicted)[1]
Density 1.583 g/mL at 25 °C[1]
Refractive Index n20/D 1.601[1]
Flash Point >110°C[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of its nitro precursor, methyl 2-bromo-3-nitrobenzoate.

Experimental Protocol: Reduction of Methyl 2-bromo-3-nitrobenzoate[1]

Materials:

  • Methyl 2-bromo-3-nitrobenzoate

  • Tin(II) chloride (SnCl₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diatomaceous earth

  • Dichloromethane (DCM)

  • 3N aqueous sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine methyl 2-bromo-3-nitrobenzoate and tin(II) chloride in a mixture of methanol and water.

  • Heat the reaction mixture under reflux for approximately 2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to ambient temperature.

  • Add diatomaceous earth and dichloromethane to the reaction mixture.

  • Slowly add 3N aqueous sodium hydroxide with vigorous stirring.

  • Filter the mixture, and separate the organic phase.

  • Wash the organic phase with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. A reported yield for this reaction is 98%.[1]

Synthesis_Workflow start Methyl 2-bromo-3-nitrobenzoate reagents SnCl2, MeOH/H2O start->reagents 1. reflux Reflux (2h) reagents->reflux 2. workup Work-up (Diatomaceous earth, DCM, NaOH, Brine) reflux->workup 3. product This compound workup->product 4. IDO1_Pathway cluster_TME Tumor Microenvironment IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan L-Tryptophan Tryptophan->IDO1 Metabolized by T_cell Effector T-cell Kynurenine->T_cell Inhibits Proliferation Treg Regulatory T-cell (Treg) Kynurenine->Treg Promotes Differentiation Tumor_Cell Tumor Cell T_cell->Tumor_Cell Anti-tumor Immunity Treg->T_cell Suppresses Tumor_Cell->IDO1 Upregulation Inhibitor Carbazole-based IDO1 Inhibitor (from this compound) Inhibitor->IDO1 Inhibits Carbazole_Synthesis_Workflow start This compound coupling_reaction Pd-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) start->coupling_reaction coupling_partner Aryl Halide / Boronic Acid coupling_partner->coupling_reaction intermediate Diarylamine Intermediate coupling_reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Carbazole Derivative cyclization->product IDO1_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_mix Prepare Assay Mixture add_inhibitor Add Test Compounds prep_mix->add_inhibitor add_enzyme Add IDO1 Enzyme add_inhibitor->add_enzyme add_substrate Add L-Tryptophan add_enzyme->add_substrate incubate_37 Incubate at 37°C add_substrate->incubate_37 stop_reaction Stop with TCA incubate_37->stop_reaction incubate_50 Incubate at 50°C stop_reaction->incubate_50 centrifuge Centrifuge incubate_50->centrifuge add_ehrlich Add DMAB Reagent centrifuge->add_ehrlich read_absorbance Measure Absorbance at 480 nm add_ehrlich->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

References

Methodological & Application

synthesis of Methyl 3-amino-2-bromobenzoate from methyl 2-bromo-3-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-amino-2-bromobenzoate, a valuable building block in pharmaceutical and organic synthesis. The featured methodology is the reduction of the nitro group of methyl 2-bromo-3-nitrobenzoate using tin(II) chloride dihydrate. This method is noted for its mild conditions and compatibility with sensitive functional groups, including halogens and esters, which are present in the substrate.[1] These application notes include a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful execution of this chemical transformation.

Introduction

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic chemistry, pivotal for the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. This compound is a key intermediate, and its efficient synthesis is of significant interest. While various methods exist for nitro group reduction, including catalytic hydrogenation[2] and metal-mediated reductions, the choice of reagent is critical to ensure the preservation of other functional groups within the molecule.

Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is a common and often high-yielding method for nitro reduction.[2] However, a significant drawback is the potential for dehalogenation, the undesired removal of halogen substituents from the aromatic ring. An alternative, Raney nickel, can be employed to minimize this side reaction.

An older but highly reliable and chemoselective method is the use of tin(II) chloride (SnCl₂).[3][4] This reagent offers a mild reaction environment, making it suitable for substrates bearing reducible or acid-sensitive functionalities such as esters and halogens.[1] The procedure generally involves the reaction of the nitroarene with an excess of tin(II) chloride dihydrate in a protic solvent like ethanol, followed by a basic workup to remove the resulting tin salts. While effective, the workup can sometimes present challenges with the precipitation of tin oxides, which can be managed with careful pH control and filtration techniques.

This document outlines a detailed protocol for the synthesis of this compound from methyl 2-bromo-3-nitrobenzoate utilizing the tin(II) chloride reduction method.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. The values presented are representative of expected outcomes for this type of transformation under the specified conditions.

ParameterValue
Starting MaterialMethyl 2-bromo-3-nitrobenzoate
ProductThis compound
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.06 g/mol
Typical Yield85-95%
Purity (by NMR/LC-MS)>98%
Reaction Time2-4 hours
Reaction TemperatureRoom Temperature to Reflux

Experimental Protocols

Synthesis of this compound via Tin(II) Chloride Reduction

This protocol details the reduction of the nitro group of methyl 2-bromo-3-nitrobenzoate to an amine using tin(II) chloride dihydrate in ethanol.

Materials:

  • Methyl 2-bromo-3-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃) or 2M Sodium Hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® (optional, for filtration)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-bromo-3-nitrobenzoate (1.0 eq) in absolute ethanol (approximately 10-20 mL per gram of starting material).

  • Addition of Reagent: To the stirred solution, add tin(II) chloride dihydrate (4-5 eq) portion-wise. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). If the reaction is sluggish, it can be gently heated to reflux.

  • Quenching and Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate or 2M NaOH to neutralize the acid and precipitate the tin salts. Be cautious as CO₂ evolution may occur if using bicarbonate. Adjust the pH to be basic (pH > 8).

    • A thick white precipitate of tin salts will form. The mixture can be stirred vigorously for 30 minutes to ensure complete precipitation.

  • Isolation of Product:

    • Filter the slurry through a pad of Celite® to remove the tin salts, washing the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

    • If necessary, the crude product can be further purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Methyl 2-bromo-3-nitrobenzoate in Ethanol Add_Reagent Add SnCl2·2H2O Start->Add_Reagent Stir Stir at RT (or Reflux) Add_Reagent->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Remove Ethanol Monitor->Concentrate Reaction Complete Partition Add Ethyl Acetate & aq. NaHCO3/NaOH Concentrate->Partition Filter Filter Tin Salts (optional Celite) Partition->Filter Extract Extract Aqueous Layer Filter->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography (if necessary) Evaporate->Purify Crude Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling with Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction of Methyl 3-amino-2-bromobenzoate with various aryl- and heteroarylboronic acids. This reaction is a powerful tool for the synthesis of 3-amino-2-arylbenzoate derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid building blocks.

This compound is a useful building block that can be functionalized at the 2-position via Suzuki coupling to introduce various aryl and heteroaryl substituents. The resulting 3-amino-2-arylbenzoate products are precursors to a variety of heterocyclic compounds, including carbazoles, which are of significant interest in drug discovery.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions

The successful execution of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the coupling of aryl bromides structurally similar to this compound. These conditions can serve as a starting point for the optimization of the reaction with the target substrate.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)1,4-Dioxane/Water (4:1)10012-24~85General conditions for aryl bromides.[1]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/Water (5:1)10012>95Effective for electron-rich and electron-poor aryl bromides.
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)THF/Water8012HighOften used for challenging couplings.
4NiCl₂(PCy₃)₂ (5)-K₃PO₄ (1.5)Anhydrous 2-Me-THF10018VariableNickel catalyst alternative.[1]
5PdCu@Ti₃C₂ (cat.)-K₂CO₃ (2.0)WaterRoom Temp.1HighHeterogeneous catalyst, mild conditions.[2]
6trans-PdCl₂(NH₂CH₂COOH)₂ (1)-K₂CO₃ (2.0)Ethanol/Water (1:1)Room Temp.4ModerateRoom temperature coupling in aqueous media.[3]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 mixture) via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental_Workflow reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) setup 2. Assemble Reaction (Add reagents to flask) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 4. Add Degassed Solvents inert->solvent catalyst 5. Add Palladium Catalyst solvent->catalyst reaction 6. Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 7. Aqueous Workup (Dilute, Extract) reaction->workup purify 8. Purify Product (Column Chromatography) workup->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.

References

Application Notes: Buchwald-Hartwig Amination of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[1] This powerful transformation is invaluable in pharmaceutical and materials science for synthesizing aryl amines, which are key structural motifs in a vast array of bioactive molecules.[2] The substrate, Methyl 3-amino-2-bromobenzoate, is a valuable building block. Its successful amination yields vicinal diaminobenzene derivatives, which are precursors to important heterocyclic structures like benzimidazoles and quinoxalines, common in drug development.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound. The substrate presents unique challenges due to the steric hindrance around the bromine atom and the presence of an existing amino group, necessitating careful selection of the catalyst system.[3]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The aryl halide (this compound) reacts with a Pd(0) species.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed, regenerating the active Pd(0) catalyst to continue the cycle.[4]

The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being essential to promote the key steps of the catalytic cycle and ensure high yields.[5][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br Amido Palladium-Amido Complex L-Pd(II)(Ar)(NR'R'') OxAdd->Amido + HNR'R'' - HBr (via Base) Amido->Pd0 Reductive Elimination Product Product Ar-NR'R'' Amido->Product ArBr Methyl 3-amino- 2-bromobenzoate Amine Amine (HNR'R'') caption Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Parameters

The success of the amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective sources of palladium for generating the active Pd(0) catalyst in situ.[5] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also be used for improved activity and reproducibility.

  • Phosphine Ligand: Due to the steric hindrance of the ortho-bromoaniline substrate, bulky and electron-rich biaryl phosphine ligands are recommended. Ligands such as Xantphos, BINAP, and those from the Buchwald (e.g., XPhos, BrettPhos) or Hartwig groups are known to be effective for challenging couplings.[1][3] The choice of ligand may need to be optimized depending on the electronic properties and steric bulk of the amine coupling partner.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a highly effective base for a wide range of amines. For substrates sensitive to strong alkoxides, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be used, although this may require higher reaction temperatures or longer reaction times.[4][5]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are essential. Toluene and 1,4-dioxane are the most commonly used solvents and have proven effective for this transformation.[7]

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound with various amine types. These conditions are based on established literature for similar sterically hindered or electron-rich substrates and should serve as a starting point for optimization.[8][9][10]

Amine Partner (Example) Pd Precatalyst (mol%) Ligand (mol%) Base (Equiv.) Solvent Temp. (°C) Typical Yield Range
Primary Aliphatic (e.g., n-Hexylamine)Pd(OAc)₂ (2%)BrettPhos (4%)NaOtBu (1.5)Toluene100-11075-95%
Secondary Aliphatic (e.g., Morpholine)Pd₂(dba)₃ (1%)XPhos (2.5%)NaOtBu (1.5)Toluene100-11080-98%
Primary Aromatic (e.g., Aniline)Pd(OAc)₂ (2%)Xantphos (4%)Cs₂CO₃ (2.0)1,4-Dioxane11070-90%
Secondary Aromatic (e.g., Diphenylamine)[Pd(allyl)Cl]₂ (1%)t-BuXPhos (3%)NaOtBu (1.5)Toluene11065-85%
NH-Heterocycle (e.g., Indole)[Pd(cinnamyl)Cl]₂ (2%)BippyPhos (5%)K₂CO₃ (2.0)1,4-Dioxane110-12060-80%[11]

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[12] All glassware must be oven-dried and cooled under an inert atmosphere. Solvents should be anhydrous and deoxygenated prior to use.[13]

Materials and Reagents

  • This compound (1.0 equiv.)

  • Amine coupling partner (1.1-1.2 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, to achieve 0.1-0.5 M concentration)

  • Ethyl acetate (for workup)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment

  • Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Heating mantle or oil bath with temperature controller

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography system

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Catalyst, Ligand, Base, & Aryl Bromide setup->reagents solvent_amine Add Solvent and Amine Partner reagents->solvent_amine reaction Heat Reaction Mixture (e.g., 100-110 °C) solvent_amine->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Cool, Quench, Dilute) monitor->workup Complete extract Extract with Organic Solvent workup->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end caption Figure 2. General experimental workflow for Buchwald-Hartwig amination.

Figure 2. General experimental workflow for Buchwald-Hartwig amination.

Detailed Procedure

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 equiv.), the phosphine ligand (e.g., 0.04 equiv.), and the base (e.g., 1.5 equiv.) under a positive flow of inert gas.[12]

  • Reagent Addition: Add this compound (1.0 equiv.) to the flask. Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.1 equiv.).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[14]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water or brine.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[12]

This generalized protocol provides a robust starting point. Optimization of the ligand, base, solvent, and temperature may be necessary to achieve the highest possible yields for specific amine coupling partners.[14]

References

Application of Methyl 3-amino-2-bromobenzoate in Carbazole Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of carbazole derivatives, specifically targeting the carbazole-4-carboxylate scaffold, utilizing Methyl 3-amino-2-bromobenzoate as a key starting material. Carbazoles are a significant class of nitrogen-containing heterocycles due to their prevalence in natural products and their wide-ranging applications in medicinal chemistry and materials science. The unique substitution pattern of this compound offers a strategic entry point to carbazoles with substitution at the C4 position, a common feature in various biologically active molecules.

Three primary synthetic strategies are presented, leveraging well-established organometallic and classical reactions:

  • Palladium-Catalyzed Intramolecular C-N Coupling (Buchwald-Hartwig Amination)

  • Copper-Catalyzed Ullmann Condensation

  • Cadogan-Type Reductive Cyclization

Each section provides a theoretical overview, a detailed experimental protocol for a plausible reaction sequence, a summary of quantitative data from analogous reactions, and a visual representation of the workflow.

Palladium-Catalyzed Intramolecular C-N Coupling

This approach involves a two-step sequence: an initial intermolecular Suzuki-Miyaura coupling to construct a 2'-halo-2-aminobiphenyl intermediate, followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination to form the carbazole ring.

Experimental Protocol: Two-Step Synthesis of Methyl Carbazole-4-carboxylate

Step 1: Suzuki-Miyaura Coupling to form Methyl 2-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate

  • Materials:

    • This compound (1.0 equiv)

    • (2-Chlorophenyl)boronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Toluene (solvent)

    • Water (co-solvent)

  • Procedure:

    • To a round-bottom flask, add this compound, (2-chlorophenyl)boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Add a 4:1 mixture of toluene and water.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Methyl 2-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate.

Step 2: Intramolecular Buchwald-Hartwig Amination

  • Materials:

    • Methyl 2-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate (1.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous toluene (solvent)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Methyl 2-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography to afford Methyl 9H-carbazole-4-carboxylate.

Quantitative Data for Palladium-Catalyzed Carbazole Synthesis
StepCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki Coupling (Analogous) Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O9012-2470-90
Intramolecular C-N Coupling (Analogous) Pd₂(dba)₃ / XPhosNaOtBuToluene100-12012-2465-85

Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Workflow Diagram

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Intramolecular Buchwald-Hartwig Amination start1 This compound + (2-Chlorophenyl)boronic acid reagents1 Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/H₂O, 90°C start1->reagents1 product1 Methyl 2-amino-2'-chloro- [1,1'-biphenyl]-3-carboxylate reagents1->product1 reagents2 Pd₂(dba)₃, XPhos, NaOtBu Toluene, 110°C product1->reagents2 product2 Methyl 9H-carbazole-4-carboxylate reagents2->product2 G cluster_0 Step 1: Intermolecular Ullmann Coupling cluster_1 Step 2: Intramolecular Ullmann Cyclization start1 This compound + 1-Iodo-2-bromobenzene reagents1 CuI, L-Proline, K₂CO₃ DMSO, 120°C start1->reagents1 product1 Methyl 3-((2-bromophenyl)amino)- 2-bromobenzoate reagents1->product1 reagents2 Copper Powder, K₂CO₃ DMF, Reflux product1->reagents2 product2 Methyl 9H-carbazole-4-carboxylate reagents2->product2 G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Cadogan Reductive Cyclization start1 Methyl 3-boronato-2-bromobenzoate + 1-Bromo-2-nitrobenzene reagents1 Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, 80°C start1->reagents1 product1 Methyl 2'-nitro-[1,1'-biphenyl]- 3-carboxylate reagents1->product1 reagents2 P(Ph)₃ o-DCB, Reflux product1->reagents2 product2 Methyl 9H-carbazole-4-carboxylate reagents2->product2

Application Notes: Methyl 3-amino-2-bromobenzoate as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-amino-2-bromobenzoate is a highly functionalized aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . Its structure is characterized by a benzoate backbone featuring a methyl ester, an amino group at the 3-position, and a bromine atom at the 2-position. This specific arrangement of reactive sites makes it an exceptionally valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. These heterocyclic motifs are central to the development of new pharmaceutical agents, agrochemicals, and materials. The compound serves as a key intermediate in the synthesis of various biologically active molecules, including carbazole-based Indoleamine 2,3-dioxygenase (IDO) inhibitors, which are significant targets in cancer immunotherapy.

This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, phenothiazines, and carbazoles, showcasing the utility of this compound in modern drug discovery and development.

Application Note 1: Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The strategic placement of functional groups in this compound allows for efficient construction of the quinazolinone core through palladium-catalyzed carbonylative cyclization.

This approach involves a cascade reaction where the amino group, the ortho-bromo substituent, and the methyl ester participate in the ring formation with an external amine and a carbon monoxide source. This methodology is highly valued for its atom economy and ability to generate molecular complexity in a single step.

Logical Workflow: Palladium-Catalyzed Synthesis of Quinazolin-4(3H)-ones

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_process Reaction Process cluster_product Final Product M3A2B Methyl 3-amino- 2-bromobenzoate ReactionVessel One-Pot Reaction Toluene, 110-120 °C M3A2B->ReactionVessel Amine Primary Amine (R-NH₂) Amine->ReactionVessel CO Carbon Monoxide (CO) CO->ReactionVessel Catalyst Pd(OAc)₂ + Ligand (e.g., Xantphos) Catalyst->ReactionVessel Catalyst Base Base (e.g., Cs₂CO₃) Base->ReactionVessel Base Product 3-Substituted-8-bromo- quinazolin-4(3H)-one ReactionVessel->Product Carbonylative Cyclization

Caption: Workflow for Pd-catalyzed synthesis of quinazolinones.

Data Presentation: Synthesis of 3-Substituted Quinazolin-4(3H)-ones

The following table summarizes representative reaction conditions for the palladium-catalyzed carbonylative cyclization. Yields are estimates based on similar transformations reported in the literature.

EntryAmine (R-NH₂)Catalyst Loading (mol%)LigandBaseTemp (°C)Time (h)Approx. Yield (%)
1Benzylamine5% Pd(OAc)₂10% XantphosCs₂CO₃ (2.5 eq)1202475
2n-Butylamine5% Pd(OAc)₂10% XantphosK₂CO₃ (2.5 eq)1102468
3Aniline5% Pd(OAc)₂10% dppfCs₂CO₃ (2.5 eq)1203665
4Cyclohexylamine5% Pd(OAc)₂10% XantphosK₃PO₄ (2.5 eq)1102472
Experimental Protocol: Synthesis of 8-Bromo-3-benzylquinazolin-4(3H)-one

This protocol is adapted from established palladium-catalyzed carbonylative cyclization methodologies.

Materials:

  • This compound (1.0 mmol, 230 mg)

  • Benzylamine (1.2 mmol, 129 mg, 0.13 mL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Xantphos (0.10 mmol, 57.8 mg)

  • Cesium carbonate (Cs₂CO₃) (2.5 mmol, 814 mg)

  • Anhydrous toluene (10 mL)

  • Carbon monoxide (CO) gas balloon

Procedure:

  • To a dry Schlenk tube, add this compound, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and benzylamine via syringe.

  • Evacuate and backfill the tube with carbon monoxide from a balloon three times, leaving the balloon attached.

  • Place the reaction mixture in a preheated oil bath at 120 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Synthesis of Phenothiazine Scaffolds

Phenothiazines are a class of sulfur- and nitrogen-containing tricyclic heterocycles that are foundational to many antipsychotic and antihistaminic drugs. The synthesis of the phenothiazine core can be achieved from this compound via a copper-catalyzed tandem Ullmann C-S and C-N coupling reaction with a 2-aminothiophenol derivative. This strategy provides a convergent and efficient route to these valuable heterocyclic systems.

Logical Workflow: Copper-Catalyzed Synthesis of Phenothiazines

G cluster_reactants Starting Materials cluster_catalyst Catalytic System M3A2B Methyl 3-amino- 2-bromobenzoate Intermediate Thioether Intermediate M3A2B->Intermediate Ullmann C-S Coupling (Step 1) Thiophenol 2-Aminothiophenol Thiophenol->Intermediate Catalyst CuI + Ligand (e.g., L-Proline) Catalyst->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Product Phenothiazine Derivative Intermediate->Product Intramolecular Ullmann C-N Coupling (Step 2)

Caption: Tandem Ullmann coupling for phenothiazine synthesis.

Data Presentation: Synthesis of Phenothiazine Derivatives

The table outlines general conditions for the copper-catalyzed synthesis of phenothiazines. Yields are based on reported tandem C-S/C-N coupling reactions.

EntryLigand (mol%)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1L-Proline (20%)10% CuIK₂CO₃ (2.5 eq)DMF1102470
2TMEDA (20%)10% CuIK₃PO₄ (2.5 eq)Dioxane1003665
3Neocuproine (20%)10% CuICs₂CO₃ (2.5 eq)Toluene1102478
4None20% CuIK₂CO₃ (2.5 eq)NMP1302455
Experimental Protocol: Synthesis of Methyl 10H-phenothiazine-1-carboxylate

This protocol is based on established copper-catalyzed tandem Ullmann reactions.

Materials:

  • This compound (1.0 mmol, 230 mg)

  • 2-Aminothiophenol (1.1 mmol, 138 mg, 0.12 mL)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • L-Proline (0.2 mmol, 23 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (8 mL)

Procedure:

  • In a sealable reaction tube, combine this compound, potassium carbonate, copper(I) iodide, and L-proline.

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous DMF and 2-aminothiophenol via syringe.

  • Seal the tube tightly and place the reaction mixture in a preheated oil bath at 110 °C.

  • Stir the reaction for 24 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a Celite pad to remove insoluble salts.

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

  • Purify the resulting crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired phenothiazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 3: Synthesis of Carbazole Derivatives

Carbazole scaffolds are prevalent in a multitude of natural products and functional materials and are of significant interest in medicinal chemistry. As noted in the literature, this compound is a precursor for carbazole-based IDO inhibitors. A robust synthetic strategy involves a two-step sequence: an initial intermolecular C-N bond formation (e.g., Buchwald-Hartwig amination) followed by an intramolecular palladium-catalyzed C-H activation/arylation to construct the carbazole ring system.

Logical Workflow: Two-Step Synthesis of Carbazoles

G cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Intramolecular C-H Arylation M3A2B Methyl 3-amino- 2-bromobenzoate Intermediate Diarylamine Intermediate M3A2B->Intermediate ArylHalide Aryl Halide (e.g., Bromobenzene) ArylHalide->Intermediate Catalyst1 Pd₂(dba)₃ / Ligand NaOtBu, Toluene, 100°C Catalyst1->Intermediate Pd-Catalyst Product Carbazole Product Intermediate->Product C-H Activation & Cyclization Catalyst2 Pd(OAc)₂ / Oxidant PivOH, 110°C Catalyst2->Product Pd-Catalyst

Caption: Two-step palladium-catalyzed carbazole synthesis.

Data Presentation: Synthesis of Carbazole Derivatives

The following tables summarize representative conditions for the two-step synthesis of carbazoles.

Table 3a: Step 1 - Buchwald-Hartwig Amination

Entry Aryl Halide Catalyst/Ligand Base Temp (°C) Time (h) Approx. Yield (%)
1 Bromobenzene Pd₂(dba)₃ / RuPhos NaOtBu 100 12 88
2 4-Bromotoluene Pd(OAc)₂ / SPhos K₃PO₄ 110 16 85

| 3 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 100 | 12 | 92 |

Table 3b: Step 2 - Intramolecular C-H Arylation

Entry Diarylamine from Table 3a Catalyst Oxidant Solvent Temp (°C) Time (h) Approx. Yield (%)
1 Entry 1 Product 10% Pd(OAc)₂ Ag₂CO₃ (2 eq) PivOH 110 24 75
2 Entry 2 Product 10% Pd(OAc)₂ Cu(OAc)₂ (2 eq) Toluene 120 24 72

| 3 | Entry 3 Product | 10% Pd(OAc)₂ | O₂ (1 atm) | PivOH | 110 | 36 | 80 |

Experimental Protocol: Synthesis of Methyl 9-phenyl-9H-carbazole-4-carboxylate

This protocol is based on established two-step carbazole syntheses.

Step 1: Synthesis of Methyl 2-bromo-3-(phenylamino)benzoate Materials:

  • This compound (1.0 mmol, 230 mg)

  • Bromobenzene (1.1 mmol, 173 mg, 0.12 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • RuPhos (0.04 mmol, 18.6 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous toluene (8 mL)

Procedure:

  • Add this compound, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos to a dry Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and bromobenzene via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography (hexane/ethyl acetate) to yield the diarylamine intermediate.

Step 2: Synthesis of Methyl 9-phenyl-9H-carbazole-4-carboxylate Materials:

  • Methyl 2-bromo-3-(phenylamino)benzoate (1.0 mmol, from Step 1)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 mmol, 22.4 mg)

  • Silver(I) carbonate (Ag₂CO₃) (2.0 mmol, 551 mg)

  • Pivalic acid (PivOH) (4 mL)

Procedure:

  • To a reaction vial, add the diarylamine intermediate, palladium(II) acetate, and silver(I) carbonate.

  • Add pivalic acid as the solvent.

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir for 24 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and neutralize carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the final carbazole product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes and Protocols for N-Arylation of Methyl 3-Amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of Methyl 3-amino-2-bromobenzoate, a critical transformation in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for this specific substrate.

Introduction

The N-arylation of this compound is a key step in the construction of N-aryl anthranilate derivatives. These structures are precursors to a wide range of biologically active molecules, including pharmaceuticals and materials with valuable electronic properties. The presence of both an amino group and a bromine atom on the benzene ring allows for selective cross-coupling reactions to form a new C-N bond. The two most common and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on factors such as substrate scope, functional group tolerance, and cost of reagents.

Reaction Scheme

Caption: Experimental workflow for N-arylation.

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R'-NH2 pd_complex2 [Ar-Pd(II)(Br)(NHR')L_n] amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 Ar-Pd(II)(NR')L_n deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 product Ar-NHR' reductive_elimination->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

ullmann_condensation_cycle cu_i Cu(I)X amine_coordination_ullmann Amine Coordination cu_i->amine_coordination_ullmann R'-NH2 -HX cu_amide Cu(I)NHR' amine_coordination_ullmann->cu_amide oxidative_addition_ullmann Oxidative Addition cu_amide->oxidative_addition_ullmann Ar-Br cu_iii_complex Ar-Cu(III)(Br)(NHR') oxidative_addition_ullmann->cu_iii_complex reductive_elimination_ullmann Reductive Elimination cu_iii_complex->reductive_elimination_ullmann reductive_elimination_ullmann->cu_i product_ullmann Ar-NHR' reductive_elimination_ullmann->product_ullmann

Caption: Catalytic cycle for Ullmann condensation.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-Amino-2-bromobenzoate with Organoboron Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This reaction has become indispensable in the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Methyl 3-amino-2-bromobenzoate is a valuable building block, and its coupling with organoboron compounds, such as boronic acids and their esters, provides a direct route to a variety of substituted 3-aminobiphenyl-2-carboxylates. These products are key intermediates in the synthesis of complex molecules with potential biological activity.

These application notes provide an overview of the Suzuki-Miyaura reaction using this compound and offer detailed experimental protocols for its successful implementation.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron compound is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The presence of the amino group on the this compound substrate can influence the reaction. While the amino group is electron-donating, which can activate the aromatic ring, its basic nature may lead to coordination with the palladium catalyst, potentially affecting its catalytic activity. Careful selection of the ligand and reaction conditions can mitigate these effects.

Data Presentation: Representative Reaction Conditions and Yields

The successful execution of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and expected yields for the coupling of this compound with various arylboronic acids, based on reactions with structurally similar substrates.

EntryOrganoboron CompoundPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90880-90
34-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/H₂O (4:1)801682-92
43-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)Dioxane1001075-85
54-Fluorophenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2.0)Toluene/H₂O (10:1)110688-96

Note: Yields are illustrative and based on typical results for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: Standard Thermal Conditions

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-amino-2-arylbenzoate.

Protocol 2: Microwave-Assisted Conditions

Materials:

  • This compound (0.5 mmol, 1.0 eq)

  • Arylboronic acid (0.75 mmol, 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.015 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.25 mmol, 2.5 eq)

  • 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Add 1,4-dioxane and degassed water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate (15 mL).

  • Wash the filtrate with water (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Organoboron Compound (Ar'-B(OR)2) ArB->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Ar-Br, Ar'-B(OR)2, Catalyst, and Base in a flask start->setup inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: Dilute, extract, wash, and dry monitor->workup Upon Completion purify Purification: Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for the Laboratory Scale Synthesis of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-amino-2-bromobenzoate is a valuable aromatic compound featuring a benzoate backbone with a methyl ester, an amino group at the 3-position, and a bromine atom at the 2-position.[1] Its unique arrangement of functional groups makes it a key intermediate in organic synthesis, particularly for the preparation of carbazole-based compounds which have applications as indoleamine 2,3-dioxygenase (IDO) inhibitors, an important target in cancer immunotherapy.[1][2] This document provides a detailed two-step protocol for the laboratory-scale synthesis of this compound, starting from 2-Bromo-3-nitrobenzoic acid. The synthesis involves an initial Fischer esterification followed by the reduction of the nitro group.

Overall Reaction Scheme

The synthesis is performed in two main stages:

  • Step 1: Esterification: 2-Bromo-3-nitrobenzoic acid is converted to its methyl ester, Methyl 2-bromo-3-nitrobenzoate, using methanol in the presence of an acid catalyst.

  • Step 2: Reduction: The nitro group of Methyl 2-bromo-3-nitrobenzoate is reduced to an amino group using tin(II) chloride to yield the final product, this compound.[1][2]

Experimental Protocols

Materials and Equipment
  • Reagents: 2-Bromo-3-nitrobenzoic acid (C₇H₄BrNO₄), Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Dichloromethane (DCM), Sodium hydroxide (3N aqueous solution), Diatomaceous earth (Celite), Anhydrous sodium sulfate, Saturated aqueous sodium chloride solution (brine).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, ice bath, beakers, Erlenmeyer flasks, separatory funnel, Büchner funnel with vacuum flask, rotary evaporator, standard laboratory glassware, pH paper.

Step 1: Synthesis of Methyl 2-bromo-3-nitrobenzoate (Esterification)

This protocol is based on the principles of Fischer esterification.[3]

Procedure:

  • To a 250 mL round-bottom flask, add 2-Bromo-3-nitrobenzoic acid (10.0 g, 40.65 mmol).

  • Add 160 mL of anhydrous methanol.

  • While stirring in an ice bath, slowly add concentrated sulfuric acid (2.0 mL) dropwise. Caution: This addition is exothermic.

  • Remove the flask from the ice bath, attach a reflux condenser, and heat the mixture to reflux using a heating mantle.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Slowly pour the concentrated reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. A precipitate should form.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases and the pH is ~7-8.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 50 mL).

  • Dry the collected solid, Methyl 2-bromo-3-nitrobenzoate, under vacuum. The product can be used in the next step without further purification if purity is deemed sufficient by TLC.

Step 2: Synthesis of this compound (Reduction)

This protocol details the reduction of the nitro-ester intermediate using tin(II) chloride.[1][2]

Procedure:

  • In a 500 mL round-bottom flask, place the crude Methyl 2-bromo-3-nitrobenzoate (e.g., 12.9 g, 49.5 mmol) from the previous step.[2]

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (42 g, 223 mmol) and 225 mL of methanol.[2]

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain reflux for 2 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.[2]

  • Add diatomaceous earth (20 g) and dichloromethane (250 mL) to the flask.

  • With vigorous stirring, slowly add 3N aqueous sodium hydroxide solution until the pH is basic. This will precipitate tin salts.[2]

  • Filter the entire mixture through a pad of diatomaceous earth to remove the inorganic salts. Wash the filter cake with additional dichloromethane.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Wash the organic phase with a saturated aqueous sodium chloride solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • The product, this compound, can be purified further by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Physicochemical Properties and Synthesis Data
Parameter2-Bromo-3-nitrobenzoic acidMethyl 2-bromo-3-nitrobenzoateThis compound
Molecular Formula C₇H₄BrNO₄[4]C₈H₆BrNO₄C₈H₈BrNO₂[1]
Molecular Weight ( g/mol ) 246.02[4]260.04230.06[1]
Role in Synthesis Starting MaterialIntermediateFinal Product
Typical Yield (Step 1) N/A~85-95%N/A
Typical Yield (Step 2) N/AN/A~98% (crude)[2]
Appearance White to pale yellow powder[4]SolidClear, bright orange/amber liquid[1]
Density (g/mL @ 25 °C) N/AN/A1.583[1]

Visual Workflow of Synthesis

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow Workflow for this compound Synthesis start Start: 2-Bromo-3-nitrobenzoic Acid esterification Step 1: Esterification (MeOH, H₂SO₄, Reflux) start->esterification Reagents workup1 Work-up & Isolation (Neutralization, Filtration) esterification->workup1 Reaction Mixture intermediate Intermediate: Methyl 2-bromo-3-nitrobenzoate workup1->intermediate Isolated Solid reduction Step 2: Reduction (SnCl₂, MeOH, Reflux) intermediate->reduction Starting Material workup2 Work-up & Purification (Filtration, Extraction, Concentration) reduction->workup2 Reaction Mixture product Final Product: This compound workup2->product Purified Product

Caption: A flowchart of the two-step synthesis process.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. All procedures should be carried out in a fume hood with appropriate personal protective equipment (PPE). The information is provided for Research Use Only (RUO).

References

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving the bromine atom of Methyl 3-amino-2-bromobenzoate. This versatile building block is a valuable substrate for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules, including carbazole-based compounds with potential applications as IDO (indoleamine 2,3-dioxygenase) inhibitors.[1] The protocols outlined below are based on established methodologies for structurally similar compounds and serve as a comprehensive guide for reaction setup, execution, and optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position, yielding substituted 3-aminobenzoate derivatives. These products are key intermediates in the synthesis of pharmaceuticals and functional materials.

Application Notes:

The presence of both an amino and a methyl ester group on the substrate requires careful consideration of reaction conditions. The amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] The basic conditions of the reaction can also lead to the hydrolysis of the ester if not carefully controlled. Therefore, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For ortho-substituted anilines, specialized catalysts and ligands are often employed to overcome steric hindrance and potential catalyst inhibition.

Tabulated Reaction Parameters:
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Toluene/H₂O8522Good to Excellent[3]
Arylboronic esterCataCXium A Pd G3 (3)-Cs₂CO₃ (3)2-MeTHF/H₂O801695[4]
Hetarylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)1,4-Dioxane/H₂O1001280-90General Suzuki Protocol
AlkyltrifluoroboratePdCl₂(cod) (5)RuPhos (10)K₃PO₄ (7)t-BuOH/H₂O9522High[5]

Disclaimer: The data presented is compiled from analogous reactions on structurally similar ortho-bromoanilines and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • CataCXium A Pd G3 (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, CataCXium A Pd G3, and cesium carbonate.

  • Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 2-MeTHF and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the aryl bromide). The solvent ratio (organic:aqueous) is typically between 4:1 and 10:1.

  • Stir the reaction mixture vigorously and heat to 80°C in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired Methyl 3-amino-2-phenylbenzoate.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂(R²) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² boronate R²-B(OR)₃⁻ aryl_halide R¹-X base Base (e.g., K₂CO₃) base->boronate boronic_acid R²-B(OH)₂ boronic_acid->boronate

Caption: Suzuki-Miyaura Catalytic Cycle.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction can be applied to this compound to introduce alkenyl substituents. Intramolecular versions of the Heck reaction are also powerful tools for synthesizing heterocyclic structures if an appropriately positioned alkene is present in a side chain.

Application Notes:

The Heck reaction is typically carried out at elevated temperatures and requires a base to regenerate the active palladium(0) catalyst. The regioselectivity of the alkene insertion (at the more or less substituted carbon) can be influenced by the electronic nature of the alkene and the specific catalyst system used. For intramolecular reactions, the ring size to be formed is a critical factor in the feasibility of the cyclization.

Tabulated Reaction Parameters:
Alkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)Acetonitrile10016HighGeneral Heck Protocol
StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1202470-90General Heck Protocol
Intramolecular (Allyloxy)Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF10012High[6]

Disclaimer: The data presented is compiled from general Heck reaction protocols and analogous systems. Conditions may require optimization for this compound.

Experimental Protocol: Intermolecular Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware (sealed tube or round-bottom flask with condenser)

Procedure:

  • In a sealable reaction tube, combine this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMF and styrene via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 120°C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Wash the filtrate with water (3x) to remove DMF, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired methyl 3-amino-2-styrylbenzoate.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition pd2_ins R¹-CH₂-CH(R²)-Pd(II)L₂(X) pd2_ox->pd2_ins Migratory Insertion pd2_elim [HPd(II)L₂(X)] pd2_ins->pd2_elim β-Hydride Elimination product R¹-CH=CH-R² pd2_elim->pd0 Base-mediated Reduction salt [Base-H]⁺X⁻ aryl_halide R¹-X alkene H₂C=CH-R² base Base

Caption: Heck Reaction Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a combination of palladium and copper salts. For this compound, this provides a direct route to 2-alkynyl-3-aminobenzoate derivatives, which are valuable precursors for various heterocyclic systems.

Application Notes:

The classic Sonogashira reaction requires both a palladium catalyst and a copper(I) co-catalyst.[7] The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere is critical. Copper-free variants have also been developed, which can be advantageous for substrates that are sensitive to copper salts. The choice of base is important, with amine bases like triethylamine or diisopropylethylamine often serving as both the base and part of the solvent system.

Tabulated Reaction Parameters:
Alkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (1 mL/0.5mmol)DMF100372-96[8]
3-Ethynylpyridine[PdCl₂(CH₃CN)₂] (15)None (Cu-free)Cs₂CO₃ (6.2)MeCN/H₂O652High[9]
Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF601280-95General Sonogashira Protocol

Disclaimer: The data presented is compiled from analogous reactions on 2-amino-3-bromopyridines and other aryl bromides. Conditions may require optimization for this compound.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add palladium(II) trifluoroacetate, copper(I) iodide, and triphenylphosphine.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF, followed by triethylamine. Stir the mixture for 15-30 minutes at room temperature.

  • Add this compound and phenylacetylene to the catalyst mixture via syringe.

  • Heat the reaction mixture to 100°C and stir for 3-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain Methyl 3-amino-2-(phenylethynyl)benzoate.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂(C≡CR²) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-C≡C-R² aryl_halide R¹-X cu_x CuX cu_alkynyl Cu-C≡C-R² cu_x->cu_alkynyl Deprotonation cu_alkynyl->pd2_trans Cuprate to Pd cu_alkynyl->cu_x alkyne H-C≡C-R² base Base

Caption: Sonogashira Catalytic Cycles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, providing access to N-aryl and N-heteroaryl substituted 3-aminobenzoates.

Application Notes:

This reaction is highly versatile but requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[11] The choice of phosphine ligand is critical and is often tailored to the specific amine and aryl halide coupling partners. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are commonly used to promote efficient catalysis. The reaction is typically run under strictly anhydrous and anaerobic conditions.

Tabulated Reaction Parameters:
Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene1101885-95General B-H Protocol
MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Dioxane10012High[10]
Benzophenone IminePd(OAc)₂ (5)X-Phos (6)KOt-Bu (2)Toluene110290[12]

Disclaimer: The data presented is compiled from general Buchwald-Hartwig amination protocols and analogous systems. Conditions may require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware (glovebox or Schlenk line technique)

Procedure:

  • Inside a glovebox or using Schlenk line techniques, add potassium phosphate to an oven-dried reaction vessel. Heat the solid under vacuum to remove any residual moisture and then allow it to cool to room temperature.

  • To the vessel, add palladium(II) acetate and XPhos.

  • Add this compound, followed by anhydrous toluene.

  • Finally, add aniline via syringe.

  • Seal the vessel and heat the mixture in a preheated oil bath at 110°C for 18-24 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired Methyl 3-amino-2-(phenylamino)benzoate.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition pd2_amide [R¹-Pd(II)L₂(NHR²)]⁺X⁻ pd2_ox->pd2_amide Amine Coordination pd2_amido R¹-Pd(II)L₂(NR²) pd2_amide->pd2_amido Deprotonation salt [Base-H]⁺ pd2_amido->pd0 Reductive Elimination product R¹-NHR² aryl_halide R¹-X amine H₂NR² base Base

Caption: Buchwald-Hartwig Amination Cycle.

References

Application Notes and Protocols for Functional Group Transformations of the Amino Group in Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4) is a versatile aromatic building block widely utilized in the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and an ester moiety for further derivatization, makes it a valuable scaffold in medicinal chemistry.

This document provides detailed application notes and experimental protocols for several key transformations of the primary amino group, enabling its conversion into a diverse array of functional groups.

Application Note 1: Diazotization and Subsequent Sandmeyer Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is an excellent leaving group (N₂). This intermediate is highly versatile and can be displaced by a wide range of nucleophiles, particularly in the presence of copper(I) salts, in a process known as the Sandmeyer reaction.[1][2] This allows for the introduction of hydroxyl, cyano, and other functional groups, which are otherwise difficult to install directly.[3]

Diazotization_Sandmeyer_Workflow cluster_reagents Start Methyl 3-amino- 2-bromobenzoate Reagent_Diaz NaNO₂, aq. H₂SO₄ 0-5 °C Start->Reagent_Diaz Diazonium In situ Diazonium Salt Reagent_OH H₂O, H₂SO₄, Δ Diazonium->Reagent_OH Reagent_CN CuCN, KCN Diazonium->Reagent_CN Product_OH Methyl 3-hydroxy- 2-bromobenzoate Product_CN Methyl 3-cyano- 2-bromobenzoate Reagent_Diaz->Diazonium Diazotization Reagent_OH->Product_OH Hydroxylation Reagent_CN->Product_CN Cyanation (Sandmeyer)

Caption: General workflow for diazotization and subsequent Sandmeyer reactions.

Experimental Protocols

Protocol 1.1: Diazotization and Hydroxylation to Synthesize Methyl 3-hydroxy-2-bromobenzoate

This protocol describes the conversion of the amino group to a hydroxyl group.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a solution of sulfuric acid in water (e.g., 1.5 M).

  • Dissolve this compound (1.0 eq) in the aqueous sulfuric acid solution.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.[4]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • To the resulting diazonium salt solution, add a small amount of concentrated H₂SO₄ and heat the mixture gently (e.g., to 50-60 °C) until nitrogen gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl 3-hydroxy-2-bromobenzoate.

Protocol 1.2: Sandmeyer Cyanation to Synthesize Methyl 3-cyano-2-bromobenzoate

This protocol details the copper-catalyzed introduction of a cyano group.

Materials:

  • In situ diazonium salt solution (prepared as in Protocol 1.1, steps 1-6)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

  • Toluene or other suitable organic solvent

  • Ice

Procedure:

  • In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water. Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Caution: HCN gas may be evolved. Perform in a well-ventilated fume hood.

  • Allow the reaction mixture to warm to room temperature and then heat (e.g., to 50-60 °C) for 1-2 hours, monitoring by TLC for the disappearance of the intermediate.

  • Cool the mixture and extract with an organic solvent like toluene or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain Methyl 3-cyano-2-bromobenzoate.

Quantitative Data for Diazotization/Sandmeyer Reactions
ProductReagentsReaction Time (h)Typical Yield (%)Reference
Methyl 3-hydroxy-2-bromobenzoate1. NaNO₂, H₂SO₄2. H₂O, Δ2-460-75Adapted from general procedures[2]
Methyl 3-cyano-2-bromobenzoate1. NaNO₂, HCl2. CuCN, KCN3-550-70Adapted from cyanation protocols[3][5]

Application Note 2: N-Acylation for Amide Bond Formation

N-acylation of the amino group in this compound is a fundamental transformation to produce a wide range of amide derivatives.[6] Amides are prevalent motifs in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. The reaction can be achieved using various acylating agents, including acyl chlorides, or by using carboxylic acids activated with coupling reagents like HATU.[7]

Acylation_Workflow cluster_reagents Start Methyl 3-amino- 2-bromobenzoate Reagent_AcylCl R-COCl, Base (e.g., Pyridine) Start->Reagent_AcylCl Method A Reagent_HATU R-COOH, HATU, Base (e.g., DIPEA) Start->Reagent_HATU Method B Product N-Acyl Derivative (Amide) Reagent_AcylCl->Product Reagent_HATU->Product

Caption: General workflows for N-acylation of an aromatic amine.

Experimental Protocols

Protocol 2.1: N-Acylation using an Acyl Chloride

This protocol describes a direct and efficient method using a reactive acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous pyridine or Triethylamine (TEA) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine or TEA (1.2 eq) dropwise to the cooled solution.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.[8]

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure N-acyl derivative.

Protocol 2.2: N-Acylation using HATU Coupling Reagent

This protocol is ideal for coupling carboxylic acids directly and is effective for sterically hindered substrates.[9][10]

Materials:

  • This compound

  • Carboxylic acid (1.05 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 10% Lithium chloride (LiCl) solution (optional, for DMF removal)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.05 eq), HATU (1.1 eq), and dissolve in anhydrous DMF or DCM.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution, 10% LiCl solution (if using DMF), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Quantitative Data for N-Acylation Reactions
Acylating AgentMethodBaseTypical Yield (%)Reference
Acetyl ChlorideAcyl ChloridePyridine85-95Adapted from general procedures[6][8]
Benzoyl ChlorideAcyl ChloridePyridine80-90Adapted from general procedures[6]
Acetic AcidHATU CouplingDIPEA75-90Adapted from HATU protocols[10]
Benzoic AcidHATU CouplingDIPEA70-85Adapted from HATU protocols[9][10]

Application Note 3: Synthesis of Heterocyclic Scaffolds

The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, such as carbazoles. This often involves an initial transformation of the amino group (e.g., N-arylation) followed by an intramolecular cyclization reaction that utilizes the bromine atom as a leaving group in a palladium-catalyzed C-C or C-N bond formation step.

Heterocycle_Synthesis Start Methyl 3-amino- 2-bromobenzoate Reagent1 Aryl Halide, Pd Catalyst (e.g., Buchwald-Hartwig) Start->Reagent1 Intermediate N-Aryl Intermediate Reagent2 Pd Catalyst, Base (e.g., Intramolecular Heck or Buchwald) Intermediate->Reagent2 Product Carbazole Derivative Reagent1->Intermediate N-Arylation Reagent2->Product Intramolecular Cyclization

Caption: A potential pathway to carbazole synthesis from the title compound.

Conceptual Protocol: Two-Step Synthesis of a Carbazole Derivative

This conceptual protocol outlines a plausible two-step route involving an initial N-arylation followed by an intramolecular cyclization.

Step 1: N-Arylation (Buchwald-Hartwig Amination)

The amino group is first coupled with an aryl halide (e.g., 2-fluorobromobenzene) using a palladium catalyst.

  • Reaction: this compound + Aryl Halide

  • Key Reagents: Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu).

  • Outcome: Formation of a diarylamine intermediate.

Step 2: Intramolecular C-C or C-N Bond Formation

The resulting diarylamine undergoes an intramolecular cyclization, where the palladium catalyst facilitates the formation of a new ring by coupling the two aromatic systems.

  • Reaction: Intramolecular cyclization of the diarylamine intermediate.

  • Key Reagents: Pd catalyst (e.g., Pd(OAc)₂), ligand, and a base (e.g., K₂CO₃).

  • Outcome: Formation of the carbazole scaffold.[11]

Detailed optimization of catalysts, ligands, bases, and reaction conditions would be required for this specific substrate. The yields for such multi-step syntheses are highly dependent on the chosen substrates and conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Methyl 3-amino-2-bromobenzoate, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic approach is a two-step process. It begins with the bromination of 3-aminobenzoic acid to yield 3-amino-2-bromobenzoic acid, followed by the esterification of the carboxylic acid group to the methyl ester.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include controlling the regioselectivity of the bromination to favor substitution at the 2-position, preventing polybromination due to the activating effect of the amino group, achieving complete esterification, and effectively purifying the final product from starting materials and byproducts.

Q3: How can I minimize the formation of polybrominated byproducts?

A3: To reduce polybromination, it is crucial to control the stoichiometry of the brominating agent, using a 1:1 molar ratio with 3-aminobenzoic acid. Additionally, protecting the highly activating amino group, for instance, through acetylation, can be an effective strategy to achieve selective monobromination.

Q4: What are the recommended purification techniques for this compound?

A4: Common purification methods include recrystallization and column chromatography. For recrystallization, a solvent system such as methanol/water or dichloromethane/hexane can be effective.[1] For column chromatography, a silica gel stationary phase with an eluent system like hexane/ethyl acetate is often employed.[2][3]

Troubleshooting Guide

Low Yield in Bromination Step

Problem: The yield of 3-amino-2-bromobenzoic acid is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or moderately raising the temperature, while continuing to monitor for the formation of byproducts.
Suboptimal Brominating Agent N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) can be an effective and milder alternative to elemental bromine for the bromination of aminobenzoic acids.[4]
Loss of Product During Workup Ensure the pH is appropriately adjusted during the workup to precipitate the product fully. Minimize the volume of aqueous washes to prevent the loss of the product, which may have some water solubility.[1]
Low Yield in Esterification Step

Problem: The conversion of 3-amino-2-bromobenzoic acid to its methyl ester is inefficient.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction Esterification with methanol can be catalyzed by a strong acid like sulfuric acid or thionyl chloride.[2][3][5] Ensure a sufficient amount of catalyst is used and consider extending the reflux time. Monitor the reaction by TLC until the starting material is consumed.
Equilibrium Limitations Fischer esterification is an equilibrium process. To drive the reaction towards the product, use a large excess of methanol, which also serves as the solvent.
Hydrolysis During Workup During the neutralization step (e.g., with saturated sodium bicarbonate solution), perform the extraction promptly to minimize the risk of ester hydrolysis back to the carboxylic acid.[2][3]
Product Purity Issues

Problem: The final product, this compound, is contaminated with impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Starting Material If TLC or NMR indicates residual 3-amino-2-bromobenzoic acid, improve the efficiency of the esterification reaction or enhance the purification process. An acid-base extraction can be employed to remove the acidic starting material.
Polybrominated Byproducts If polybrominated species are present, revisit the bromination step. Use a protecting group for the amine or ensure precise stoichiometric control of the brominating agent. Purification via column chromatography is often necessary to separate these closely related impurities.[1]
Residual Solvents After purification, ensure the product is thoroughly dried under a vacuum to remove any remaining solvents from the recrystallization or column chromatography.[1]

Experimental Protocols

Step 1: Synthesis of 3-amino-2-bromobenzoic acid

This protocol is adapted from methods for the bromination of similar aminobenzoic acids.[4]

  • Dissolution: In a flask suitable for the reaction scale, dissolve 10 g (72.9 mmol) of 3-aminobenzoic acid in 100 mL of N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: To the solution, add 12.9 g (72.9 mmol) of N-bromosuccinimide (NBS) in portions over 30 minutes, while maintaining the temperature at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Precipitation: Upon completion, pour the reaction mixture into 200 mL of cold water to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under a vacuum.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is based on general procedures for the esterification of aminobenzoic acids.[2][3][5]

  • Reaction Setup: Suspend the dried 3-amino-2-bromobenzoic acid from the previous step in 150 mL of methanol in a round-bottom flask.

  • Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid dropwise.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 12-24 hours. Monitor the reaction by TLC.

  • Solvent Removal: Once the reaction is complete, remove the excess methanol under reduced pressure.

  • Workup: To the residue, add 100 mL of ethyl acetate and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_bromination Step 1: Bromination cluster_esterification Step 2: Esterification A 3-Aminobenzoic Acid B Bromination with NBS in DMF A->B Reactant C 3-Amino-2-bromobenzoic Acid B->C Product D 3-Amino-2-bromobenzoic Acid E Esterification with Methanol and H2SO4 D->E Reactant F This compound E->F Product G Pure this compound F->G Purification

Caption: A diagram illustrating the two-step synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield A Low Yield Observed B Which step has low yield? A->B C Bromination B->C Step 1 D Esterification B->D Step 2 E Check for Polybromination (TLC/NMR) C->E F Incomplete Reaction (TLC) C->F K Incomplete Reaction (TLC) D->K L Hydrolysis during Workup D->L G Optimize Stoichiometry (1:1 ratio) E->G Yes H Use Protecting Group E->H Yes I Increase Reaction Time/Temp F->I Yes J Check Catalyst Amount F->J Yes M Increase Reflux Time K->M Yes N Use Excess Methanol K->N Yes O Prompt Extraction after Neutralization L->O Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

Parameter_Relationships Key Parameter Relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes A Brominating Agent Stoichiometry Y Purity A->Y influences Z Byproduct Formation A->Z influences B Reaction Time X Yield B->X influences B->Z influences C Reaction Temperature C->X influences C->Z influences D Acid Catalyst Concentration D->X influences Z->X Z->Y

Caption: The relationship between key reaction parameters and outcomes.

References

Technical Support Center: Purification of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 3-amino-2-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by the reduction of Methyl 2-bromo-3-nitrobenzoate?

A1: The most probable impurities include:

  • Unreacted Starting Material: Methyl 2-bromo-3-nitrobenzoate.

  • Incomplete Reduction Products: Such as nitroso or hydroxylamine intermediates.

  • Side-Products: Depending on the reaction conditions, other side reactions might occur, though these are generally minor with a selective reducing agent like SnCl₂.[1]

  • Inorganic Salts: Residual tin salts from the stannous chloride reduction.

Q2: My crude product is a dark oil and won't solidify. What could be the cause?

A2: Oiling out is a common issue and can be caused by several factors:

  • High Impurity Content: Significant amounts of unreacted starting material or byproducts can depress the melting point of your product.

  • Residual Solvent: Trapped solvent from the work-up can prevent crystallization. Ensure the crude product is thoroughly dried under vacuum.

  • Rapid Cooling: If attempting to crystallize, cooling the solution too quickly can cause the compound to oil out instead of forming crystals.

Q3: My yield is very low after purification. What are the common causes of product loss?

A3: Low yields can often be attributed to:

  • Using Excessive Solvent for Recrystallization: This will result in a significant portion of your product remaining in the mother liquor.

  • Premature Crystallization: During hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

  • Incomplete Extraction: During the work-up, ensure the pH is appropriately adjusted and perform multiple extractions to fully recover the product from the aqueous layer.

Q4: The final product is colored, even after recrystallization. How can I decolorize it?

A4: A persistent color, often yellowish or brownish, can be due to highly colored impurities.

  • Activated Charcoal: You can add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal can adsorb colored impurities. Use it sparingly, as it can also adsorb some of your product.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove stubborn colored impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product oils out and does not crystallize. High concentration of impurities.Purify the crude material by column chromatography before attempting recrystallization.
Solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in a cold bath.
Inappropriate solvent.Perform a solvent screen to find a solvent or solvent system where the product has high solubility when hot and low solubility when cold.
Low recovery of purified product. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product. Concentrate the mother liquor to recover a second crop of crystals.
The product is significantly soluble in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Product is still impure after recrystallization. Co-crystallization of an impurity with a similar structure.Column chromatography is recommended for separating structurally similar impurities.
Inefficient removal of mother liquor.Ensure the crystals are washed with a small amount of ice-cold recrystallization solvent after filtration.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of product and impurities. Inappropriate mobile phase polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point for aminobenzoates is a hexane/ethyl acetate mixture.[2] Gradually increase the polarity to achieve good separation between the product and impurity spots.
Column overloading.Use an appropriate amount of crude material for the column size. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product elutes too quickly or too slowly. Mobile phase is too polar or not polar enough.Adjust the solvent ratio. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to decrease the retention time, or increase the proportion of the less polar solvent (e.g., hexane) to increase the retention time.
Streaking or tailing of spots on TLC and column. The compound is too polar for the mobile phase or is interacting strongly with the silica gel.Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds like amines, to improve the peak shape.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. Solvent screening is recommended to determine the optimal solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water or Hexane/Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Analyze the crude product by TLC to determine a suitable mobile phase. A good solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[3]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

purification_workflow crude Crude this compound oily Is the product an oil? crude->oily high_impurity High Impurity Content? oily->high_impurity Yes recrystallization Recrystallization oily->recrystallization No column_chromatography Column Chromatography high_impurity->column_chromatography Yes high_impurity->recrystallization No column_chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Attempt outcome Outcome? start->outcome oiling_out Product Oiled Out outcome->oiling_out Oiling low_yield Low Yield outcome->low_yield Low Recovery impure_solid Impure Solid outcome->impure_solid Still Impure check_cooling Slow Down Cooling Rate oiling_out->check_cooling solvent_screen Perform Solvent Screen oiling_out->solvent_screen check_solvent_vol Minimize Solvent Volume low_yield->check_solvent_vol check_cooling_temp Ensure Thorough Cooling low_yield->check_cooling_temp run_column Use Column Chromatography impure_solid->run_column rewash_crystals Wash Crystals with Cold Solvent impure_solid->rewash_crystals

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing catalyst loading for the cross-coupling of Methyl 3-amino-2-bromobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cross-coupling reaction of this compound.

Issue 1: Low or No Product Yield

  • Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in the Suzuki coupling of this compound can arise from several factors, particularly due to the presence of the amino and ester functionalities on the substrate.[1] Here is a step-by-step troubleshooting approach:

    • Catalyst and Ligand Integrity:

      • Problem: The palladium catalyst may be inactive or the phosphine ligand may have oxidized.[2]

    • Inert Atmosphere:

      • Problem: The presence of oxygen can deactivate the active Pd(0) catalyst.[1][2]

      • Solution: Ensure the reaction setup is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.[3]

    • Catalyst Inhibition by Amino Group:

      • Problem: The amino group on the substrate can coordinate with the palladium catalyst, leading to deactivation.[1]

      • Solution: The choice of ligand is critical to modulate the electronic properties and steric environment of the palladium center.[1] For electron-rich anilines, bulky and electron-rich phosphine ligands are often preferred to promote the oxidative addition step.[4] Consider screening ligands such as SPhos or XPhos.

    • Suboptimal Base:

      • Problem: The base is crucial for activating the boronic acid/ester. An inappropriate base can lead to poor reaction kinetics.[1]

      • Solution: Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] The solubility and strength of the base are important factors.[1][2]

    • Reaction Temperature:

      • Problem: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to catalyst decomposition.[1]

      • Solution: If the reaction is sluggish, cautiously increase the temperature. Typical Suzuki coupling reactions are run at temperatures ranging from 80-110 °C.[5][6][7]

Issue 2: Significant Formation of Side Products

  • Question: I am observing significant amounts of homocoupling and/or protodeboronation products in my reaction. How can I minimize these side reactions?

  • Answer: The formation of homocoupling (Ar-Ar and Ar'-Ar') and protodeboronation (Ar'-H) products are common side reactions in Suzuki couplings.[1]

    • Minimizing Homocoupling:

      • Cause: This is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[1]

      • Solution: Rigorous degassing of the solvent and reaction mixture is crucial.[3] Using a Pd(0) source like Pd(PPh₃)₄ from the start can sometimes reduce homocoupling that may be promoted during the in situ reduction of a Pd(II) precatalyst.[3]

    • Minimizing Protodeboronation:

      • Cause: This side reaction, where the boronic acid/ester is replaced by a hydrogen atom, is more likely with electron-rich boronic acids and under prolonged heating.[1][2]

      • Solution:

        • Use a milder base such as K₃PO₄ or KF.[2]

        • Consider using a more stable boronic ester, like a pinacol ester.[1]

        • Avoid unnecessarily long reaction times and high temperatures.[3]

        • Using anhydrous conditions can be beneficial as water can be a proton source for this side reaction.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

    • A1: A good starting point for many Suzuki-Miyaura coupling reactions is a catalyst loading of 0.5 to 2.5 mol%.[5] For challenging substrates, a higher initial loading might be necessary, which can then be optimized downwards. Some protocols have successfully used catalyst loadings as low as 0.1 mol%, though this may require longer reaction times.[3]

  • Q2: How does catalyst loading affect the reaction outcome?

    • A2: Generally, higher catalyst loading can lead to faster reaction rates and higher yields, but it also increases costs and the amount of residual palladium in the product. Conversely, very low catalyst loadings are more economical and sustainable but may result in incomplete conversion or require longer reaction times.[8] It is crucial to find the optimal loading that balances efficiency, cost, and purity.

  • Q3: Can the ester group in this compound interfere with the reaction?

    • A3: While the ester functionality is generally well-tolerated in Suzuki-Miyaura couplings, under harsh basic conditions and high temperatures, hydrolysis of the ester to a carboxylic acid can occur.[7][9] If this is suspected, using a milder base or protecting the carboxylic acid group (if starting from the acid) might be necessary.[1]

  • Q4: What are the most common palladium catalysts for this type of reaction?

    • A4: Popular choices for palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and [PdCl₂(dppf)].[7][8][10] For challenging substrates like electron-rich anilines, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.[4][7]

Data Presentation

Table 1: Representative Effect of Palladium Catalyst Loading on Reaction Outcome

The following table illustrates the potential impact of varying the palladium catalyst loading on the Suzuki-Miyaura coupling of an aryl bromide. These are representative values and may vary depending on the specific substrates, ligand, base, and solvent used.[3]

Catalyst Loading (mol%)Typical Yield (%)Typical Reaction Time (hours)Notes
0.170-8512-24Economical but may require longer reaction times or higher temperatures.[3]
0.585-954-8A good starting point for many reactions, balancing efficiency and cost.[3]
1.0>952-4Often provides excellent yields in a shorter time frame.[3]
2.5>951-3May be necessary for particularly challenging or sterically hindered substrates.[5]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and should be optimized for specific coupling partners.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (if required, e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid/ester, and the base under an inert atmosphere.

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if used) in the reaction solvent. Add the appropriate volume of the catalyst solution to the reaction mixture under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[6]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents 1. Add Reactants & Base inert 2. Create Inert Atmosphere reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Catalyst System solvent->catalyst heat 5. Heat & Stir catalyst->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor workup 7. Quench & Extract monitor->workup purify 8. Purify (Chromatography) workup->purify troubleshooting_logic start Low Yield Issue check_reagents Verify Reagent Quality (Catalyst, Ligand, Substrates) start->check_reagents check_conditions Review Reaction Conditions (Inertness, Temp, Base) start->check_conditions side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) start->side_reactions screen_catalyst Screen Catalysts & Ligands check_reagents->screen_catalyst Reagents OK optimize_conditions Optimize Base & Temperature check_conditions->optimize_conditions Conditions OK success Improved Yield screen_catalyst->success optimize_conditions->success adjust_protocol Adjust Protocol (Degassing, Boronic Ester Stability) side_reactions->adjust_protocol Side Products Present adjust_protocol->success

References

Methyl 3-amino-2-bromobenzoate stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4), a key intermediate in pharmaceutical synthesis.[1] Proper handling and storage are crucial to maintain its integrity and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under an inert atmosphere, such as nitrogen or argon.[1] The compound should be kept in a tightly sealed container in a cool, dry, and dark place.[2][3] The recommended storage temperature is between 2-8°C.[1]

Q2: How stable is this compound at room temperature?

A2: this compound is relatively stable under normal conditions.[1] However, prolonged exposure to atmospheric conditions can lead to potential oxidation or hydrolysis.[1] For short-term use during an experiment, it can be handled at room temperature, but for long-term storage, refrigeration under an inert atmosphere is crucial.

Q3: What are the physical properties of this compound?

A3: At standard temperature and pressure, this compound is a clear, bright orange to amber colored liquid.[1] Key physical and chemical properties are summarized in the table below.

Q4: What materials are incompatible with this compound?

A4: Based on data for similar compounds, it is advisable to avoid contact with strong bases and strong oxidizing agents.[4]

Q5: What are the recommended handling procedures for this compound?

A5: Standard laboratory safety protocols should be followed. This includes using the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding contact with skin and eyes.[4][5][6] Do not breathe mist, vapors, or spray.[4][6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in color or appearance of the compound Exposure to air or light, leading to oxidation or degradation.1. Visually inspect the storage container for a proper seal. 2. Ensure the compound has been stored under an inert atmosphere and protected from light. 3. If degradation is suspected, it is recommended to use a fresh batch for sensitive applications.
Inconsistent experimental results Degradation of the starting material due to improper storage or handling.1. Review storage conditions to ensure they meet the recommended guidelines (2-8°C, inert atmosphere).[1] 2. Verify that the compound was not exposed to incompatible materials. 3. Consider re-purifying the material if its integrity is in doubt.
Precipitate formation in solution Limited solubility or reaction with the solvent.1. Confirm the solubility of this compound in the chosen solvent. 2. Ensure the solvent is dry and free of contaminants.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
CAS Number 106896-48-4[1]
Physical State Liquid[1]
Color Clear, bright orange/amber[1]
Boiling Point 314.1 ± 22.0 °C (Predicted)[1]
Density 1.583 g/mL at 25 °C[1]
Flash Point >110°C[1]

Experimental Protocols

Protocol 1: Recommended Storage and Handling

  • Receiving: Upon receipt, immediately transfer the compound to a designated storage location that meets the recommended conditions.

  • Storage: Store the container in a refrigerator at 2-8°C.[1] The storage area should be dark and dry.

  • Inert Atmosphere: Before sealing the container for storage, flush the headspace with an inert gas like nitrogen or argon to displace air.[1]

  • Dispensing: For experimental use, allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound. Dispense the required amount in a well-ventilated fume hood.

  • Resealing: After dispensing, re-flush the container with an inert gas before tightly sealing and returning to cold storage.

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_check Verification Steps cluster_action Corrective Actions Observe Inconsistent Results or Change in Appearance CheckStorage Verify Storage Conditions (2-8°C, Inert Gas, Dark) Observe->CheckStorage CheckHandling Review Handling Protocol (Exposure to Air/Light) CheckStorage->CheckHandling Conditions OK Purify Consider Purification (if applicable) CheckStorage->Purify Improper Storage CheckCompatibility Check for Incompatible Substances (Bases, Oxidizers) CheckHandling->CheckCompatibility Protocol OK CheckHandling->Purify Improper Handling UseFresh Use Fresh Aliquot CheckCompatibility->UseFresh No Incompatibilities CheckCompatibility->Purify Contamination Likely ContactSupport Contact Technical Support UseFresh->ContactSupport Issue Persists Purify->UseFresh

Caption: Troubleshooting workflow for unexpected experimental outcomes.

StorageHandlingWorkflow cluster_receiving Receiving & Initial Storage cluster_handling Experimental Use cluster_storage Resealing & Storage Receive Receive Compound Store Store at 2-8°C in Dark, Dry Place Receive->Store Warm Equilibrate to RT Store->Warm Dispense Dispense in Fume Hood Warm->Dispense Inert Flush with Inert Gas Dispense->Inert Seal Seal Tightly Inert->Seal Return Return to 2-8°C Storage Seal->Return

Caption: Recommended workflow for storage and handling.

References

Technical Support Center: Troubleshooting Reactions with Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-amino-2-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I am observing very low or no conversion in my cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound. What are the potential causes?

Answer:

Low conversion rates with this compound are frequently attributed to a combination of steric hindrance and suboptimal reaction conditions. The bromine atom and the methyl ester group are positioned ortho to the amino group, which can significantly hinder the approach of reactants to the catalytic center.[1][2][3]

Here are the primary factors to investigate:

  • Steric Hindrance: The ortho-substituents on the aniline ring create significant steric bulk around the reactive sites. This can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][3]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and, more importantly, the phosphine ligand is critical to overcome steric hindrance. Bulky, electron-rich phosphine ligands are often required to promote efficient catalysis with sterically demanding substrates.

  • Base Selection: The choice and solubility of the base are crucial. An inappropriate base may not be strong enough to facilitate the transmetalation step (in Suzuki-Miyaura) or the deprotonation of the amine (in Buchwald-Hartwig).

  • Solvent Effects: The polarity and composition of the solvent system play a significant role in catalyst stability, reagent solubility, and reaction rates.[4][5] For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often optimal to dissolve both the organic substrate and the inorganic base.[4]

  • Reaction Temperature and Time: Due to steric hindrance, these reactions may require higher temperatures and longer reaction times than those with less substituted anilines.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.[4] It is essential to use degassed solvents and maintain an inert atmosphere.

Question 2: My reaction is producing significant amounts of side products, such as the dehalogenated starting material (Methyl 3-aminobenzoate) or homocoupled products. How can I minimize these?

Answer:

The formation of side products is a common issue in palladium-catalyzed cross-coupling reactions.

  • Dehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom.[6] This side reaction can become competitive if the desired cross-coupling is slow.

    • Troubleshooting:

      • Optimize Reaction Rate: Increase the rate of the desired reaction by adjusting the catalyst, ligand, base, and temperature. Solvents that promote faster cross-coupling can often minimize protodebromination.[4]

      • Choice of Base and Solvent: Some bases and solvents can promote dehalogenation. For example, in some systems, solvents like dioxane and DMF can lead to more dehalogenation compared to toluene.[4]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki-Miyaura) or two molecules of the aryl halide.

    • Troubleshooting:

      • Ensure Inert Atmosphere: Homocoupling can be promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.[6] Thoroughly degas all solvents and reagents.

      • Use High-Purity Reagents: Impurities in the boronic acid or aryl halide can sometimes lead to homocoupling.

Question 3: I am attempting a reaction involving the amino group (e.g., acylation, amination), but the reactivity is very low. Why is this happening?

Answer:

The nucleophilicity of the amino group in this compound is significantly reduced due to both electronic and steric effects.

  • Steric Hindrance: The adjacent bromine atom and methyl ester group physically block the amino group, making it difficult for electrophiles to attack. Studies on 2,6-disubstituted anilines have shown that increasing the size of the ortho-substituents dramatically decreases reaction rates for processes like acylation.[1][2][3]

  • Electronic Effects: The ester group is electron-withdrawing, which reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.

Troubleshooting Strategies:

  • Use More Reactive Electrophiles: Employ highly reactive acylating or alkylating agents.

  • Forcing Conditions: Higher reaction temperatures and longer reaction times may be necessary.

  • Alternative Catalysts: For certain transformations, exploring catalysts that are less sensitive to steric bulk may be beneficial.

Question 4: Could the ester group be hydrolyzing under my reaction conditions?

Answer:

Yes, ester hydrolysis is a potential side reaction, especially if your reaction is conducted under basic conditions in the presence of water.[7]

  • Conditions Promoting Hydrolysis:

    • Strongly Basic Conditions: The use of strong bases like NaOH or KOH, particularly in aqueous or alcoholic solvents, can lead to saponification of the methyl ester to the corresponding carboxylic acid.

    • Elevated Temperatures: Higher temperatures will accelerate the rate of hydrolysis.

  • Troubleshooting:

    • Choice of Base: If possible, use non-nucleophilic, inorganic bases with limited solubility in the organic phase (e.g., K₃PO₄, Cs₂CO₃) for cross-coupling reactions.

    • Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and reagents can prevent hydrolysis.

    • Protecting Groups: In multi-step syntheses, it may be necessary to protect the amino group before performing reactions that require conditions that could hydrolyze the ester.

Data Presentation

The following tables summarize key data for troubleshooting and optimizing reactions with sterically hindered aryl bromides.

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[8]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O9092[8]
2-BromoanilineBenzylboronic acid esterPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O11085[9]

Table 2: Relative Reaction Rates of Acylation for Substituted Anilines

Aniline DerivativeSubstituents (R)Relative Rate Constant (k_rel)Observations
AnilineH1Baseline for comparison.
2-MethylanilineCH₃~0.1A single ortho-methyl group significantly reduces the reaction rate.[1]
2,6-DimethylanilineCH₃, CH₃~0.001Two ortho-methyl groups drastically decrease the reaction rate, highlighting the pronounced effect of di-ortho substitution.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 1-5 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos, RuPhos, 2-10 mol%)

    • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equivalents)

    • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

    • Degassed water

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst and phosphine ligand under a positive flow of inert gas.

    • Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with this compound

  • Materials:

    • This compound

    • Amine coupling partner (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

    • Phosphine ligand (e.g., XantPhos, BINAP, or a biarylphosphine ligand, 2-10 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask.

    • Add this compound and the anhydrous solvent.

    • Add the amine coupling partner.

    • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate with This compound check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Catalyst & Ligand) check_conditions->optimize_catalyst optimize_base Optimize Base (Strength & Solubility) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_temp_time Increase Temperature and/or Reaction Time optimize_solvent->optimize_temp_time check_side_reactions Analyze for Side Reactions (Dehalogenation, Hydrolysis) optimize_temp_time->check_side_reactions Still Low Conversion success Successful Reaction optimize_temp_time->success Conversion Improved address_dehalogenation Increase Coupling Rate vs. Dehalogenation check_side_reactions->address_dehalogenation Dehalogenation Observed address_hydrolysis Use Anhydrous Conditions or Non-Nucleophilic Base check_side_reactions->address_hydrolysis Ester Hydrolysis Observed address_dehalogenation->optimize_catalyst address_dehalogenation->success Side Reaction Minimized address_hydrolysis->optimize_base address_hydrolysis->success Side Reaction Minimized

Caption: Troubleshooting workflow for low conversion rates.

Side_Reactions start This compound + Coupling Partner desired_product Desired Cross-Coupled Product start->desired_product Pd-Catalyzed Cross-Coupling dehalogenation Protodebromination (Dehalogenation) start->dehalogenation Slow Coupling Rate, Proton Source hydrolysis Ester Hydrolysis start->hydrolysis Base, H₂O homocoupling Homocoupling start->homocoupling O₂, Catalyst Issues

Caption: Common side reactions in cross-coupling.

Caption: Key parameters for catalyst system optimization.

References

Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the impact of solvent choice on reactions involving Methyl 3-amino-2-bromobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

This compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond by coupling with a boronic acid or ester.

  • Buchwald-Hartwig Amination: For the formation of a new carbon-nitrogen bond by coupling with an amine.

  • Heck Reaction: For the formation of a carbon-carbon bond by coupling with an alkene.

  • Sonogashira Coupling: For the formation of a carbon-carbon bond by coupling with a terminal alkyne.

Q2: How does the choice of solvent impact the yield and reaction rate of these cross-coupling reactions?

The solvent plays a critical role in the success of cross-coupling reactions by influencing:

  • Solubility of Reagents: All components of the reaction (substrate, catalyst, base, and coupling partner) must have adequate solubility in the chosen solvent for the reaction to proceed efficiently. Poor solubility is a common cause of low yields.[1]

  • Catalyst Activity and Stability: Solvents can coordinate with the palladium catalyst, affecting its reactivity and stability.

  • Base Efficacy: The effectiveness of the base is highly dependent on the solvent. Inorganic bases like potassium carbonate often require a protic co-solvent such as water to be effective.[1]

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction rate. However, the effect of solvent polarity is complex and does not always directly correlate with the dielectric constant.[1]

Q3: What are common side reactions observed with this compound, and how can they be minimized by solvent selection?

Common side reactions include:

  • Hydrolysis of the Methyl Ester: The presence of water, especially with a strong base and at elevated temperatures, can lead to the hydrolysis of the methyl ester to a carboxylic acid. Using anhydrous solvents or milder bases can mitigate this.[1]

  • Protodebromination (Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of Methyl 3-aminobenzoate. This can be promoted by protic solvents. The use of bulky, electron-rich phosphine ligands and milder bases in aprotic solvents can reduce this side reaction.[2]

  • Homocoupling: The coupling of two molecules of the boronic acid or ester in Suzuki-Miyaura reactions can occur, especially in the presence of oxygen. Rigorous degassing of the solvent and reaction mixture is crucial to prevent this.[1]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Solubility of Reagents - Use a co-solvent system (e.g., Toluene/Water, Dioxane/Water) to improve the solubility of all components.[1]- Consider a different solvent system altogether. For Suzuki-Miyaura, 2-MeTHF has shown to be effective for ortho-bromoanilines.[3]
Ineffective Base-Solvent Combination - For inorganic bases (e.g., K₂CO₃, K₃PO₄), ensure the presence of a small amount of water for dissolution and activation.[1]- For anhydrous conditions, use a soluble organic base.
Catalyst Deactivation - Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[4]- Use fresh, high-purity solvents to avoid impurities that may poison the catalyst.
Low Reaction Temperature - Some solvent systems may require higher temperatures to achieve a reasonable reaction rate. Consider increasing the temperature, but be mindful of potential side reactions.
Formation of Significant Side Products
Side Product Potential Cause & Solvent-Related Solution
Hydrolysis of Methyl Ester - Cause: Presence of water and a strong base.[1]- Solution: Minimize water content by using anhydrous solvents. Employ a milder base like potassium fluoride (KF).[1]
Protodebromination - Cause: Protic solvents can be a proton source. The free amino group may also promote this side reaction.[2]- Solution: Use aprotic solvents like dioxane, THF, or toluene.[2] Protecting the amino group may also be beneficial.
Homocoupling of Boronic Acid/Ester - Cause: Presence of oxygen in the reaction mixture.[1]- Solution: Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[1]

Data Presentation

Solvent Effects on Suzuki-Miyaura Coupling of Substituted Aryl Bromides

The following data is representative of Suzuki-Miyaura reactions with substrates similar to this compound and is intended as a guide for solvent selection and optimization.

Solvent System Typical Base Typical Temperature (°C) General Observations & Potential Yields
Toluene/WaterK₃PO₄, K₂CO₃80-110Good for a wide range of substrates, allows for dissolution of inorganic bases. Yields are often high (80-95%).
1,4-Dioxane/WaterK₂CO₃, Cs₂CO₃80-100Commonly used, good solubility for many organic compounds. Yields are generally high (85-95%).[5]
Tetrahydrofuran (THF)Cs₂CO₃60-80Lower boiling point, suitable for more reactive substrates. Can be used for anhydrous reactions.
2-Methyltetrahydrofuran (2-MeTHF)Cs₂CO₃80-100A greener alternative to THF with a higher boiling point. Has shown excellent yields (up to 95%) for ortho-bromoanilines.[3]
Ethanol/WaterK₂CO₃, Na₂CO₃70-90A "green" solvent option. Good for dissolving inorganic bases but may increase the risk of ester hydrolysis.[6]
Dimethylformamide (DMF)K₂CO₃90-120High boiling point, good solvating power. Can sometimes lead to side reactions.
Solvent Effects on Buchwald-Hartwig Amination of Aryl Bromides

The following data is representative of Buchwald-Hartwig amination reactions and should be used as a guideline for optimizing reactions with this compound.

Solvent Typical Base Typical Temperature (°C) General Observations
TolueneNaOtBu, LiHMDS80-110A very common and effective solvent for this reaction.
1,4-DioxaneNaOtBu, K₃PO₄80-110Another widely used solvent with good performance.
Tetrahydrofuran (THF)NaOtBu60-80Suitable for more reactive substrates due to its lower boiling point.
2-Methyltetrahydrofuran (2-MeTHF)K₂CO₃110A greener alternative, shown to be a superior solvent in some cases.[6]
Dimethylformamide (DMF)DBU120-140Can be effective, especially with milder organic bases like DBU.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific coupling partners.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/Water 5:1) via syringe. Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like Pd(PPh₃)₄, 2-5 mol%).[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may need to be optimized.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos or SPhos, 1.1-1.2 times the mol% of the palladium catalyst), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2 equiv.) to an oven-dried reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 90-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Boronic Acid, & Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic start Low Yield? solubility Check Reagent Solubility start->solubility Yes cosolvent Use Co-solvent System (e.g., Toluene/H2O) solubility->cosolvent Poor base Check Base-Solvent Compatibility solubility->base Good success Improved Yield cosolvent->success add_water Add Water for Inorganic Bases base->add_water Incompatible degas Check Solvent Degassing base->degas Compatible add_water->success degas_again Rigorously Degas Solvent & Reaction degas->degas_again Insufficient degas->success Sufficient degas_again->success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Managing Impurities in Large-Scale Synthesis of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale synthesis of Methyl 3-amino-2-bromobenzoate. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure the quality and purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, focusing on impurity identification and control.

Problem 1: Incomplete conversion of the starting material, Methyl 2-bromo-3-nitrobenzoate.

Potential Cause Recommended Action
Insufficient reducing agent (Tin(II) chloride) Ensure the molar ratio of Tin(II) chloride to the nitro compound is optimal. A typical ratio is 3-5 equivalents. Perform small-scale experiments to determine the ideal stoichiometry for your specific reaction conditions.
Low reaction temperature The reduction of nitroaromatics with SnCl₂ often requires elevated temperatures to proceed to completion.[1] Monitor the internal reaction temperature and maintain it within the optimized range (e.g., reflux in methanol/water).
Poor quality of Tin(II) chloride Use a fresh, high-purity grade of Tin(II) chloride dihydrate. The reagent can oxidize over time, reducing its efficacy.
Inadequate reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

Problem 2: Presence of colored impurities (yellow, orange, or red) in the isolated product.

Potential Cause Recommended Action
Formation of azo and azoxy compounds These colored byproducts can form from the condensation of partially reduced nitroso and hydroxylamine intermediates.[2][3] To minimize their formation, ensure a sufficient excess of the reducing agent and maintain acidic conditions during the reduction.[1]
Oxidation of the final product The amino group in this compound is susceptible to oxidation, which can lead to colored impurities. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider using antioxidants during storage.
Residual nitro-aromatic starting material The starting material, Methyl 2-bromo-3-nitrobenzoate, is often yellow. Incomplete reaction will result in its carryover. See Problem 1 for solutions.

Problem 3: Detection of a debrominated impurity (Methyl 3-aminobenzoate).

Potential Cause Recommended Action
Dehalogenation side reaction Reductive dehalogenation can occur, particularly with certain reducing agents or under harsh reaction conditions.[4][5] While SnCl₂ is generally mild, prolonged reaction times at high temperatures can promote this side reaction. Optimize the reaction time to ensure complete reduction of the nitro group without significant dehalogenation.
Catalytic hydrogenation conditions If using catalytic hydrogenation (e.g., Pd/C), dehalogenation is a common side reaction.[6] Consider using a catalyst less prone to promoting dehalogenation, such as Raney Nickel, or carefully control the reaction conditions (pressure, temperature, and catalyst loading).

Problem 4: Presence of hydrolyzed impurity (3-amino-2-bromobenzoic acid).

Potential Cause Recommended Action
Ester hydrolysis during workup The methyl ester can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures.[7] During the basic workup to remove tin salts, use a milder base or perform the neutralization at a lower temperature to minimize hydrolysis.
Acidic carryover into final product Residual acid from the reaction can catalyze hydrolysis during storage. Ensure the product is thoroughly washed and neutralized before final drying.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted Starting Material: Methyl 2-bromo-3-nitrobenzoate.

  • Partially Reduced Intermediates: Such as the corresponding nitroso and hydroxylamine compounds.

  • Condensation Byproducts: Azoxy and azo compounds, which are often colored.

  • Debrominated Impurity: Methyl 3-aminobenzoate.

  • Hydrolyzed Impurity: 3-amino-2-bromobenzoic acid.

  • Residual Solvents: From the reaction and purification steps (e.g., methanol, dichloromethane).

Q2: How can I effectively monitor the progress of the reaction to minimize impurity formation?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for monitoring the reaction progress. It allows for the simultaneous quantification of the starting material, product, and major impurities. Thin Layer Chromatography (TLC) can be used for rapid qualitative checks.

Q3: What is the best purification method for removing tin salts and other impurities on a large scale?

A3: After the reaction is complete, the mixture is typically diluted with an organic solvent and neutralized with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The resulting tin salts precipitate and can be removed by filtration. The organic phase is then washed with water and brine. For higher purity, recrystallization or column chromatography may be necessary.

Q4: Are there any specific safety precautions I should take during the large-scale synthesis?

A4: Yes, several safety precautions are crucial:

  • The reaction can be exothermic; ensure adequate cooling and temperature control.

  • Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tin compounds can be toxic; handle them with care and dispose of tin waste according to regulations.[1]

  • Handle all solvents and reagents in a fume hood.

Quantitative Data Summary

The following table summarizes typical impurity levels that might be observed and target specifications for the final product.

Impurity Typical Observed Level (Area % by HPLC) Target Specification (Area % by HPLC)
Methyl 2-bromo-3-nitrobenzoate< 2.0%< 0.1%
Azo/Azoxy Impurities< 1.0%< 0.05%
Methyl 3-aminobenzoate< 0.5%< 0.1%
3-amino-2-bromobenzoic acid< 1.0%< 0.2%
Any other single unknown impurity-< 0.1%
Total Impurities -< 0.5%
Assay (by HPLC) -> 99.5%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a typical lab-scale synthesis which can be adapted for larger scales with appropriate engineering controls.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge Methyl 2-bromo-3-nitrobenzoate (1.0 eq).

  • Solvent Addition: Add methanol and water (typically in a 4:1 to 10:1 v/v ratio).

  • Reagent Addition: Add Tin(II) chloride dihydrate (3.0 - 5.0 eq) portion-wise to the stirred suspension. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by HPLC until the starting material is consumed (<1%).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add dichloromethane to dilute the mixture.

    • Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution with vigorous stirring to neutralize the acid and precipitate tin salts. Caution: Gas evolution (CO₂) will occur with bicarbonate.

    • Filter the mixture through a pad of celite to remove the tin salts.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel if necessary.

Protocol 2: HPLC Method for Impurity Profiling

This method is suitable for the quantitative analysis of this compound and its potential impurities.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 1:1 mixture of acetonitrile and water.

Protocol 3: GC-MS Method for Residual Solvent Analysis

This method is designed to detect and quantify residual solvents.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 220 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-300.

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 50 mg) in a suitable solvent known to be absent in the process (e.g., DMSO or DMF) in a headspace vial.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_impurities Potential Impurity Formation start Methyl 2-bromo-3-nitrobenzoate reduction Reduction with SnCl2 start->reduction workup Aqueous Workup & Extraction reduction->workup incomplete_reduction Incomplete Reduction reduction->incomplete_reduction Insufficient reagent/time azo_azoxy Azo/Azoxy Formation reduction->azo_azoxy Side reaction dehalogenation Dehalogenation reduction->dehalogenation Side reaction purification Purification (Recrystallization/Chromatography) workup->purification hydrolysis Hydrolysis workup->hydrolysis Harsh pH/ temperature product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound and potential impurity formation pathways.

Troubleshooting_Logic cluster_issue Observed Issue cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions issue High Impurity Levels in Final Product identify Identify Impurity by HPLC/LC-MS issue->identify quantify Quantify Impurity Level identify->quantify cause1 Incomplete Reaction quantify->cause1 cause2 Side Reaction quantify->cause2 cause3 Degradation quantify->cause3 cause4 Contamination quantify->cause4 solution1 Optimize Reaction (Time, Temp, Stoichiometry) cause1->solution1 cause2->solution1 solution2 Modify Workup (pH, Temp) cause2->solution2 cause3->solution2 solution3 Improve Purification cause3->solution3 cause4->solution3 solution4 Check Raw Material Quality cause4->solution4

Caption: Logical workflow for troubleshooting high impurity levels in the final product.

References

Technical Support Center: Deprotection Strategies for Methyl 3-amino-2-bromobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of Methyl 3-amino-2-bromobenzoate. The following sections address common issues encountered during the deprotection of N-Boc, N-Cbz, and N-Acetyl protected substrates, with a focus on maintaining the integrity of the methyl ester and the C-Br bond.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

N-Boc Deprotection

Question 1: My N-Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is leading to hydrolysis of the methyl ester. How can I prevent this?

Answer: Hydrolysis of the methyl ester is a common side reaction under harsh acidic conditions. To mitigate this, consider the following troubleshooting steps:

  • Milder Acidic Conditions: Switch from TFA to a milder acid. A solution of 4M HCl in dioxane is often effective for Boc deprotection while minimizing ester cleavage.[1] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress carefully by TLC or LC-MS to avoid prolonged reaction times.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water will promote ester hydrolysis. Use dry solvents and reagents.

  • Alternative Mild Reagents: A mild and efficient alternative is using oxalyl chloride (2-3 equivalents) in methanol at room temperature.[2] This method often provides the deprotected amine hydrochloride quickly and with high yields, and is reported to be effective for substrates with electron-withdrawing groups.[3]

Question 2: I'm observing incomplete deprotection of the N-Boc group. What should I do?

Answer: Incomplete deprotection can be due to several factors:

  • Reagent Quality: Ensure your acidic reagent (TFA or HCl solution) has not degraded. Use fresh reagents for best results.

  • Insufficient Reagent: Increase the equivalents of the acid. For TFA, a concentration of 20-50% in DCM is typical. For HCl in dioxane, a 4M solution is standard.

  • Reaction Time and Temperature: Some substrates may require longer reaction times or slightly elevated temperatures. Monitor the reaction closely and adjust the conditions as needed. However, be mindful that increased reaction time and temperature can also promote side reactions.

N-Cbz Deprotection

Question 3: I am concerned about the debromination of my compound during N-Cbz deprotection via catalytic hydrogenation. How can I avoid this side reaction?

Answer: Debromination is a known risk when using palladium catalysts for the hydrogenolysis of substrates containing aryl bromides.[4] To prevent this, consider these strategies:

  • Catalytic Transfer Hydrogenation: This is often a milder alternative to using hydrogen gas.[5] Formic acid or ammonium formate can be used as a hydrogen source in the presence of Pd/C. This method can sometimes suppress dehalogenation.[6]

  • Alternative Catalysts: While Pd/C is common, other catalysts can be screened. However, some, like nickel catalysts, may also pose a risk of dehalogenation.

  • Non-Reductive Methods: If debromination remains an issue, switch to a non-reductive deprotection method. Acidic conditions, such as HBr in acetic acid, can cleave the Cbz group, but care must be taken to avoid ester hydrolysis. Another promising method involves using a thiol, such as 2-mercaptoethanol, in the presence of a base like potassium acetate in a solvent like DMAC at elevated temperatures. This nucleophilic deprotection is effective for sensitive substrates.[4]

Question 4: My Cbz deprotection is sluggish. How can I improve the reaction rate?

Answer: Slow Cbz deprotection can be addressed by:

  • Catalyst Activity: Ensure your Pd/C catalyst is active. Use a fresh batch or a higher loading of the catalyst.

  • Hydrogen Source: If using hydrogen gas, ensure the system is properly purged and under a positive pressure of hydrogen. For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor is used.

  • Solvent: The choice of solvent can influence the reaction rate. Methanol and ethanol are common choices for catalytic hydrogenation.

N-Acetyl Deprotection

Question 5: The standard acidic or basic hydrolysis conditions for N-acetyl deprotection are too harsh for my substrate. Are there milder alternatives?

Answer: The N-acetyl group is robust, and its removal often requires forcing conditions which can be incompatible with the methyl ester and aryl bromide functionalities.[2] Here are some strategies for milder deprotection:

  • Enzymatic Cleavage: Acylases can be used for the chemoselective deprotection of N-acetyl groups under very mild conditions (neutral pH, room temperature).[7] However, this approach may require screening of different enzymes for substrate compatibility.

  • Schwartz Reagent: The use of Schwartz reagent (zirconocene hydrochloride) has been reported for the mild and chemoselective deprotection of acetamides in the presence of other protecting groups like Boc and Cbz.[8]

  • Two-Step Procedure: A less direct but potentially milder approach involves first protecting the acetylated amine with a more labile group like Boc (using Boc-anhydride and DMAP). The resulting imide is more susceptible to mild basic hydrolysis (e.g., LiOH in THF/water), which can selectively cleave the acetyl group. The Boc group can then be removed under standard mild acidic conditions.[7]

  • Thionyl Chloride and Pyridine: A method using thionyl chloride and pyridine in 1,2-dichloroethane at room temperature has been reported for the deprotection of N-acetyl anilines.[9]

Data Presentation

The following tables summarize representative conditions for the deprotection of N-Boc, N-Cbz, and N-Acetyl groups. Note that these are general conditions and may require optimization for your specific substrate.

Table 1: N-Boc Deprotection Conditions

Reagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
20-50% TFADCM0 - RT0.5 - 2>90Risk of ester hydrolysis.
4M HClDioxane0 - RT1 - 4>90Generally milder on esters than TFA.[1]
Oxalyl Chloride (3 eq.)MethanolRT1 - 4>90Forms the hydrochloride salt.[2]
HeatingDioxane/WaterReflux2 - 6VariableThermal deprotection, can be an option for acid-sensitive substrates.

Table 2: N-Cbz Deprotection Conditions

Reagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
H₂ (1 atm), 10% Pd/CMethanolRT2 - 16>90Risk of debromination.[5]
Formic Acid, 10% Pd/CMethanolRT1 - 6>90Catalytic transfer hydrogenation, may reduce debromination.[6]
2-Mercaptoethanol, KOAcDMAC7524>85Nucleophilic deprotection for sensitive substrates.[4]
HBr (33% in AcOH)Acetic AcidRT1 - 2>80Acidic cleavage, risk of ester hydrolysis.

Table 3: N-Acetyl Deprotection Conditions

Reagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
6M HClWater/EthanolReflux6 - 24VariableHarsh acidic conditions.[7]
40% aq. NaOHWater/EthanolReflux6 - 24VariableHarsh basic conditions.[7]
Schwartz ReagentTHFRT0.5 - 3>80Mild and chemoselective.[8]
Thionyl Chloride, Pyridine1,2-DichloroethaneRT1 - 3>85For aromatic amides.[9]

Experimental Protocols

Protocol 1: N-Boc Deprotection using HCl in Dioxane
  • Dissolve the N-Boc protected this compound (1.0 eq.) in a minimal amount of anhydrous dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4M HCl in dioxane (5-10 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC (staining with ninhydrin can help visualize the free amine) or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.

Protocol 2: N-Cbz Deprotection via Catalytic Transfer Hydrogenation
  • Dissolve the N-Cbz protected this compound (1.0 eq.) in methanol.

  • Carefully add 10% Palladium on carbon (10-20 mol%).

  • To the stirred suspension, add formic acid (2-5 eq.) dropwise at room temperature.[6]

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization as needed.

Protocol 3: N-Acetyl Deprotection using Schwartz Reagent
  • To a stirred solution of N-acetyl this compound (1.0 eq.) in anhydrous THF, add Schwartz reagent (3-6 eq.) at room temperature under an inert atmosphere.[8]

  • Stir the reaction mixture for 0.5-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_product Final Product start Protected Methyl 3-amino-2-bromobenzoate deprotection Select Deprotection Strategy start->deprotection monitoring Monitor Reaction (TLC, LC-MS) deprotection->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Chromatography/ Recrystallization) workup->purification product This compound purification->product

Caption: General experimental workflow for the deprotection of this compound derivatives.

Troubleshooting_Tree issue Issue Encountered During Deprotection incomplete Incomplete Reaction issue->incomplete No ester_hydrolysis Ester Hydrolysis issue->ester_hydrolysis Yes debromination Debromination (Cbz only) issue->debromination Yes check_reagents Check Reagent Quality Increase Equivalents Extend Reaction Time incomplete->check_reagents milder_acid Use Milder Acid (e.g., HCl/dioxane) Lower Temperature Use Anhydrous Conditions ester_hydrolysis->milder_acid transfer_hydrog Use Catalytic Transfer Hydrogenation (e.g., HCOOH) debromination->transfer_hydrog alt_boc Try Alternative Method (e.g., Oxalyl Chloride/MeOH) milder_acid->alt_boc non_reductive Switch to Non-Reductive Method (e.g., Thiol/Base) transfer_hydrog->non_reductive

Caption: Troubleshooting decision tree for common deprotection issues.

Signaling_Pathway cluster_protected Protected Substrate cluster_reagents Deprotection Reagents cluster_intermediate Intermediate/Transition State cluster_product Products protected N-Protected-3-amino-2-bromobenzoate reagents Acidic, Reductive, or Nucleophilic Conditions protected->reagents Reaction Initiation intermediate Unstable Intermediate (e.g., Carbamic Acid for Cbz) reagents->intermediate product This compound intermediate->product byproducts Protecting Group Byproducts (e.g., Toluene, CO2) intermediate->byproducts

Caption: Logical relationship of the deprotection reaction.

References

refining reaction conditions for Stille coupling with Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille coupling reactions with Methyl 3-amino-2-bromobenzoate. The information is designed to address specific experimental challenges and refine reaction conditions for this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Stille coupling with this compound?

A1: this compound presents a few key challenges in Stille coupling reactions. The presence of the ortho-bromo substituent can introduce steric hindrance, potentially slowing down the oxidative addition step of the catalytic cycle. Additionally, the electron-donating amino group can influence the electronic properties of the aryl halide, and in some cases, may coordinate to the palladium catalyst, affecting its activity. Careful selection of the catalyst, ligands, and reaction conditions is crucial to overcome these challenges.

Q2: Which palladium catalysts are recommended for this substrate?

A2: A variety of palladium(0) and palladium(II) precatalysts can be effective. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[1] For sterically hindered substrates like this, catalyst systems employing bulky, electron-rich phosphine ligands are often more successful.[2]

Q3: What is the role of ligands in this reaction, and which ones are most suitable?

A3: Ligands play a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For sterically hindered and electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often preferred. Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, SPhos) have shown great success in challenging coupling reactions and can lead to improved yields and reaction rates.[2][3]

Q4: Are any additives necessary for the Stille coupling of this compound?

A4: The addition of copper(I) iodide (CuI) as a co-catalyst can be highly beneficial, particularly when dealing with less reactive organostannanes or sterically hindered substrates.[4] CuI is believed to act as a scavenger for free ligands or to facilitate the transmetalation step, thereby accelerating the reaction rate.

Q5: What are common side reactions to watch out for?

A5: The most prevalent side reaction in Stille couplings is the homocoupling of the organostannane reagent. This can be minimized by carefully controlling the reaction temperature and using the appropriate catalyst and ligand system. Another potential side reaction is protodestannylation, the cleavage of the carbon-tin bond by acidic protons. Ensuring anhydrous and non-acidic reaction conditions can help to mitigate this issue.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material - Inactive catalyst- Low reaction temperature- Steric hindrance slowing the reaction- Use a more active catalyst system, such as one with a bulky phosphine ligand like P(t-Bu)₃ or XPhos.[2][3]- Gradually increase the reaction temperature in 10-20 °C increments.- Consider adding CuI as a co-catalyst to accelerate the reaction.[4]
Formation of significant amounts of homocoupled organostannane byproduct - High reaction temperature- Inappropriate catalyst/ligand combination- Lower the reaction temperature.- Screen different palladium catalysts and ligands. Sometimes a less reactive catalyst can minimize homocoupling.- Ensure slow addition of the organostannane reagent.
Decomposition of the organostannane reagent - Presence of acid or moisture- High temperature- Use anhydrous and degassed solvents.- If the reaction mixture is acidic, consider adding a non-coordinating base like proton sponge.- Lower the reaction temperature if possible.
Inconsistent yields between batches - Purity of reagents and solvents- Inconsistent catalyst activity- Ensure all reagents, especially the organostannane, are of high purity.- Use freshly distilled and thoroughly degassed solvents.- Use a consistent source and batch of palladium catalyst and ligands.

Experimental Protocols

General Protocol for Stille Coupling with an Arylstannane

This protocol is a generalized starting point for the coupling of this compound with an aryl(tri-n-butyl)stannane.

Reagent Amount (mol eq.) Molarity/Concentration
This compound1.0-
Aryl(tri-n-butyl)stannane1.1 - 1.5-
Pd₂(dba)₃0.01 - 0.05-
P(t-Bu)₃ or XPhos0.02 - 0.10-
CuI (optional)0.1 - 0.2-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)-0.1 - 0.5 M

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, the phosphine ligand, and CuI (if used).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the aryl(tri-n-butyl)stannane via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with an aqueous solution of KF to remove tin byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Stille Coupling Workflow

The following diagrams illustrate the key stages and decision points in setting up and troubleshooting a Stille coupling reaction.

Stille_Workflow Experimental Workflow for Stille Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Halide, Catalyst, Ligand, (CuI) inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent stannane Add Organostannane solvent->stannane heat Heat to 80-110 °C stannane->heat monitor Monitor byTLC/LC-MS heat->monitor quench Cool and Quench (aq. KF) monitor->quench extract Extract and Dry quench->extract purify Purify by Chromatography extract->purify

Caption: A generalized workflow for performing a Stille coupling reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_solutions Troubleshooting Logic for Low Yield start Low Yield? temp Increase Temperature start->temp Yes ligand Change Ligand (e.g., P(t-Bu)3, XPhos) temp->ligand No Improvement additive Add CuI ligand->additive No Improvement catalyst Screen Different Pd Catalysts additive->catalyst No Improvement

Caption: A decision tree for troubleshooting low-yielding Stille coupling reactions.

References

Validation & Comparative

Interpreting the Mass Spectrum of Methyl 3-amino-2-bromobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel or synthesized compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical information about a molecule's mass and fragmentation pattern. This guide offers a detailed interpretation of the mass spectrum of Methyl 3-amino-2-bromobenzoate, comparing expected fragmentation pathways with data for similar chemical entities to facilitate accurate identification.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak cluster and several key fragment ions resulting from the distinct functional groups present in the molecule: an aromatic amine, a methyl ester, and a bromine substituent. The quantitative data for the expected major peaks are summarized in Table 1.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Relative Intensity Prediction Reason for Fragmentation
229/231[M]⁺[C₈H₈⁷⁹BrNO₂]⁺ / [C₈H₈⁸¹BrNO₂]⁺HighMolecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
200/202[M - CHO]⁺[C₇H₅⁷⁹BrN]⁺ / [C₇H₅⁸¹BrN]⁺ModerateLoss of the formyl radical from the ester group.
199/201[M - CH₂O]⁺[C₇H₄⁷⁹BrN]⁺ / [C₇H₄⁸¹BrN]⁺ModerateLoss of formaldehyde from the ester group.
171/173[M - COOCH₃]⁺[C₇H₆⁷⁹BrN]⁺ / [C₇H₆⁸¹BrN]⁺Moderate to HighLoss of the carbomethoxy group, a common fragmentation for methyl esters.
150[M - Br]⁺[C₈H₈NO₂]⁺ModerateLoss of the bromine atom.
120[C₇H₆N]⁺[C₇H₆N]⁺ModerateFurther fragmentation after the loss of bromine and the ester group.
92[C₆H₆N]⁺[C₆H₆N]⁺ModerateFragmentation of the aromatic ring and loss of CO.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound. The m/z values are given for fragments containing the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) where applicable. The molecular weight of this compound is 230.06 g/mol .[1] The presence of bromine with its two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, results in a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 1:1.[2][3][4][5]

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of this compound, the following experimental protocol is recommended:

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is ideal for obtaining accurate mass measurements.

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is the preferred method to induce fragmentation and generate a detailed mass spectrum.

Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC) for purified, volatile samples.

Mass Analyzer Settings:

  • Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and all significant fragment ions.

  • Resolution: A resolution of at least 10,000 is recommended to allow for accurate mass determination and formula confirmation.

  • Data Acquisition: Acquire data in centroid mode to facilitate peak identification and analysis.

Data Analysis: The acquired spectrum should be analyzed for the presence of the characteristic isotopic pattern of bromine in the molecular ion region. Fragment ions should be identified and their masses compared to theoretical values calculated from the elemental composition of the proposed fragments.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion, [M]⁺. This high-energy species then undergoes a series of fragmentation reactions, primarily driven by the stability of the resulting fragment ions and neutral losses. The proposed major fragmentation pathways are visualized in the following diagram.

Fragmentation_Pathway M [M]⁺˙ m/z 229/231 F1 [M - OCH₃]⁺ m/z 198/200 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z 170/172 M->F2 - COOCH₃ F3 [M - Br]⁺ m/z 150 M->F3 - Br F4 [M - Br - CO]⁺ m/z 122 F3->F4 - CO F5 [M - Br - COOCH₃]⁺ m/z 91 F3->F5 - COOCH₃

Caption: Proposed fragmentation pathway of this compound.

Comparative Analysis with Structurally Similar Compounds

To further support the interpretation of the mass spectrum, it is beneficial to compare the fragmentation pattern of this compound with that of structurally related molecules.

  • Methyl Anthranilate (2-aminobenzoate): This compound lacks the bromine substituent. Its mass spectrum is dominated by the loss of the methoxy group (-OCH₃) to form an ion at m/z 120, and the loss of the entire ester group (-COOCH₃) to yield an ion at m/z 92. The presence of these fragments in the spectrum of this compound, shifted by the mass of bromine, would provide strong evidence for the proposed structure.

  • Methyl 2-bromobenzoate: This molecule contains the methyl ester and bromine but lacks the amino group. Its fragmentation is characterized by the loss of the methoxy group and the bromine atom. Comparing its spectrum helps to isolate the influence of the amino group on the fragmentation process. Aromatic amines are known to stabilize the molecular ion and direct fragmentation through the loss of a hydrogen atom or, in the case of primary amines, the loss of ammonia (NH₃).

By systematically analyzing the molecular ion, the isotopic pattern of bromine, and the characteristic fragment ions, and by comparing these features to known fragmentation behaviors of similar functional groups and related molecules, a confident identification of this compound can be achieved. This guide provides the foundational information and a systematic approach for researchers to accurately interpret the mass spectrum of this and other related compounds.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the purity of synthesized compounds is a critical parameter that dictates their suitability for further use. Methyl 3-amino-2-bromobenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its quality. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound, complete with detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in methodological selection.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

HPLC is a powerful and widely adopted technique for separating, identifying, and quantifying components in a mixture.[1] It is often the method of choice for routine quality control due to its robustness, reliability, and cost-effectiveness.[1][2] An HPLC system utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Standard for High Sensitivity and Specificity

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[3] This hyphenated technique offers superior sensitivity and selectivity compared to conventional HPLC with UV detection.[3][4] After chromatographic separation, the analyte is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing molecular weight and structural information.[3] This makes LC-MS particularly valuable for identifying unknown impurities and quantifying trace-level components.[4][5]

Comparative Overview of HPLC and LC-MS for Purity Analysis

The choice between HPLC and LC-MS depends on the specific analytical requirements, such as the need for structural elucidation of impurities, the required sensitivity, and budget constraints.

ParameterHPLC with UV DetectionLC-MS
Principle Separation based on differential partitioning between mobile and stationary phases, with detection by UV-Vis absorbance.[3]Combines HPLC separation with mass analysis based on the mass-to-charge ratio of ionized analytes.[3]
Selectivity Good, but can be limited for co-eluting species with similar UV spectra.[1]Excellent, as it can differentiate compounds based on their mass, even if they co-elute chromatographically.[4]
Sensitivity Typically in the parts-per-million (ppm) range.[2]High sensitivity, often reaching parts-per-billion (ppb) levels or lower.[5]
Identification Based on retention time comparison with a reference standard.[6] Provides limited structural information.[4]Provides molecular weight information, aiding in the identification of unknown impurities.[6]
Quantitation Reliable and accurate for known compounds using external or internal standards.[2]Highly accurate and precise, especially with the use of isotopically labeled internal standards.[7]
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Applicability Ideal for routine purity checks, content uniformity, and stability testing of known compounds.[8]Suited for impurity profiling, identification of unknown degradation products, and trace-level analysis.[4][7]

Experimental Protocols

The following are representative protocols for the purity assessment of this compound using HPLC and LC-MS. These methods are based on established procedures for similar aromatic amines and benzoic acid derivatives.[9][10][11]

HPLC-UV Method

This protocol outlines a reversed-phase HPLC method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard (≥99.0% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Formic acid (for mobile phase modification).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

LC-MS Method

This protocol describes an LC-MS method for the identification and quantification of impurities in this compound.

1. Instrumentation and Materials:

  • LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

  • This compound reference standard (≥99.0% purity).

  • Acetonitrile (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

  • Formic acid (LC-MS grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 90% B over 10 minutes, hold at 90% B for 3 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Mode: Full Scan (m/z 100-500) for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

4. Sample Preparation:

  • Prepare standard and sample solutions as described in the HPLC method, but at a lower concentration (e.g., 10 µg/mL) due to the higher sensitivity of the mass spectrometer.

Workflow and Data Visualization

The general workflow for purity assessment by both HPLC and LC-MS is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis cluster_analysis Data Analysis prep Weighing and Dissolution hplc_inj Injection prep->hplc_inj lcms_inj Injection prep->lcms_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Chromatogram Generation hplc_det->hplc_data purity_calc Purity Calculation (Area %) hplc_data->purity_calc lcms_sep Chromatographic Separation (C18 Column) lcms_inj->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_mass Mass Analysis lcms_ion->lcms_mass lcms_data Mass Spectrum Generation lcms_mass->lcms_data impurity_id Impurity Identification (Molecular Weight) lcms_data->impurity_id report Final Report purity_calc->report impurity_id->report

References

A Spectroscopic Showdown: Differentiating Aminobromobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and novelty of a compound. The subtle shift of a single functional group can dramatically alter a molecule's biological activity. This guide provides a detailed spectroscopic comparison of various methyl aminobromobenzoate isomers, offering a clear framework for their differentiation using common analytical techniques.

The relative positions of the amino (-NH2), bromo (-Br), and methyl ester (-COOCH3) groups on the benzene ring of aminobromobenzoate isomers create unique electronic environments. These differences are fingerprint-like signatures that can be clearly distinguished using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for several aminobromobenzoate isomers. This quantitative data allows for direct comparison and facilitates the identification of an unknown isomer.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ), reported in parts per million (ppm), are highly sensitive to the electronic effects of neighboring substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Methyl Aminobromobenzoate Isomers

Compound¹H NMR (Solvent, Frequency)¹³C NMR (Solvent, Frequency)
Methyl 2-amino-5-bromobenzoate (CDCl₃, 90 MHz) δ: 7.89 (d, J=2.4 Hz, 1H, H-6), 7.27 (dd, J=8.8, 2.4 Hz, 1H, H-4), 6.59 (d, J=8.8 Hz, 1H, H-3), 5.6 (br s, 2H, NH₂), 3.87 (s, 3H, OCH₃)(CDCl₃, 22.5 MHz) δ: 167.7 (C=O), 149.2 (C-2), 137.5 (C-6), 125.7 (C-4), 118.8 (C-3), 110.1 (C-1), 109.1 (C-5), 51.7 (OCH₃)
Methyl 3-amino-4-bromobenzoate (DMSO-d₆, 400 MHz) δ: 7.69 (d, J=8.4 Hz, 1H), 7.23 (d, J=2.0 Hz, 1H), 6.95 (dd, J=8.4, 2.0 Hz, 1H), 5.75 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃)Data not readily available in searched literature.
Methyl 4-amino-3-bromobenzoate (DMSO-d₆) δ: 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (s, 2H, NH₂), ~3.8 (s, 3H, OCH₃)[1]Data not readily available in searched literature.
Methyl 3-amino-5-bromobenzoate (Methanol-d₄, 400 MHz) δ: 7.10 (t, J=1.6 Hz, 1H), 6.83 (t, J=1.6 Hz, 1H), 6.57 (t, J=1.6 Hz, 1H), 3.46 (s, 3H)(CDCl₃, 100 MHz) δ: 166.0, 147.7, 132.6, 122.9, 122.3, 121.6, 114.6, 52.3
Methyl 3-amino-2-bromobenzoate (DMSO-d₆) δ: 7.12 (dd, J = 8.1, 7.5 Hz, 1H), 6.93 (dd, J = 8.1, 1.6 Hz, 1H), 6.80 (dd, J = 7.4, 1.6 Hz, 1H), 5.57 (s, 2H), 3.81 (s, 3H)[2]Data not readily available in searched literature.

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers (cm⁻¹) is characteristic of particular functional groups.

Table 2: Key Infrared Absorption Bands for Methyl Aminobromobenzoate Isomers

CompoundN-H Stretching (cm⁻¹)C=O Stretching (cm⁻¹)C-N Stretching (cm⁻¹)C-Br Stretching (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
Methyl 2-amino-5-bromobenzoate 3477, 336516931313660882, 821
Methyl 3-amino-4-bromobenzoate ~3400-3300 (doublet)~1700~1320~650Varies with substitution pattern
Methyl 4-amino-3-bromobenzoate ~3400-3300 (doublet)~1700~1320~650Varies with substitution pattern
Methyl 3-amino-5-bromobenzoate ~3400-3300 (doublet)~1700~1320~650Varies with substitution pattern
This compound ~3400-3300 (doublet)~1700~1320~650Varies with substitution pattern

Note: The N-H stretching of a primary amine typically appears as a doublet. The C=O stretching frequency can be influenced by conjugation and hydrogen bonding. The aromatic C-H bending patterns in the fingerprint region (below 900 cm⁻¹) are particularly useful for distinguishing substitution patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the aromatic system and the nature of the substituents.

Table 3: UV-Vis Spectroscopic Data for Aminobenzoate Isomers

Compoundλmax (nm) (Solvent)
Methyl 2-amino-5-bromobenzoate 225, 260, 345 (Ethanol)
Methyl 3-amino-4-bromobenzoate Data not readily available in searched literature.
Methyl 4-amino-3-bromobenzoate Data not readily available in searched literature.
Methyl 3-amino-5-bromobenzoate Data not readily available in searched literature.
3-Aminobenzoic Acid (for reference) 194, 226, 272
Aniline (for reference) ~230, ~280

Note: Electron-donating groups like -NH₂ and electron-withdrawing groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern can be used to deduce the structure of the molecule. For aminobromobenzoate isomers, the molecular ion peak (M⁺) will be the same, but the relative abundances of fragment ions may differ.

Table 4: Expected Fragmentation Patterns for Methyl Aminobromobenzoate Isomers

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z) and Neutral Losses
Methyl Aminobromobenzoates 230/232 (due to ⁷⁹Br/⁸¹Br isotopes)[M - OCH₃]⁺, [M - COOCH₃]⁺, [M - Br]⁺, [M - HBr]⁺
Methyl 2-amino-5-bromobenzoate 230/232199/201 ([M-OCH₃]⁺), 171/173 ([M-COOCH₃]⁺), 151 ([M-Br]⁺)

Note: The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample solvent ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) instrument Place tube in NMR spectrometer dissolve->instrument vial Transfer to NMR tube shim Shim magnetic field instrument->shim acquire Acquire ¹H and ¹³C spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate Analysis Analysis integrate->Analysis

Caption: Workflow for NMR Spectroscopy.

  • Sample Preparation: Dissolve 5-10 mg of the aminobromobenzoate isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For ¹H spectra, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

experimental_workflow_ir cluster_prep_kbr KBr Pellet Method cluster_prep_atr ATR Method cluster_acq Data Acquisition grind Grind 1-2 mg sample with ~100 mg dry KBr press Press into a thin, transparent pellet grind->press background Collect background spectrum grind->background Place pellet in holder place Place small amount of solid sample on ATR crystal place->background Apply pressure sample_spec Collect sample spectrum background->sample_spec Analysis Analysis sample_spec->Analysis

Caption: Workflow for IR Spectroscopy.

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FTIR spectrometer.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or clean ATR crystal.

    • Collect the spectrum of the sample. The instrument software will ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

experimental_workflow_uv cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve sample in a UV-transparent solvent dilute Dilute to obtain absorbance in the range of 0.1-1.0 dissolve->dilute blank Record baseline with solvent-filled cuvette dilute->blank Fill cuvette sample_spec Record spectrum of sample solution blank->sample_spec Analysis Analysis sample_spec->Analysis

Caption: Workflow for UV-Vis Spectroscopy.

  • Sample Preparation: Prepare a dilute solution of the aminobromobenzoate isomer in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline (blank).

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS)

experimental_workflow_ms cluster_prep Sample Introduction cluster_ms Mass Analysis dissolve Dissolve sample in a volatile solvent inject Inject into the mass spectrometer dissolve->inject ionize Ionization (e.g., EI, ESI) inject->ionize separate Separation by m/z ionize->separate detect Detection separate->detect Analysis Analysis detect->Analysis

Caption: Workflow for Mass Spectrometry.

  • Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent. The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Logical Differentiation of Isomers

The differentiation of aminobromobenzoate isomers is a logical process of elimination based on the unique features in each spectrum.

logical_differentiation start Unknown Aminobromobenzoate Isomer nmr ¹H NMR: - Number of aromatic signals - Splitting patterns (coupling) - Chemical shifts start->nmr ir IR: - Aromatic C-H out-of-plane bending pattern (fingerprint region) start->ir uv UV-Vis: - λmax shifts due to substituent positions start->uv ms MS: - Fragmentation pattern differences (subtle, requires careful analysis) start->ms identification Identified Isomer nmr->identification ir->identification uv->identification ms->identification

Caption: Logical workflow for isomer identification.

By systematically analyzing the data from each spectroscopic technique and comparing it to the reference data provided in this guide, researchers can confidently identify the specific aminobromobenzoate isomer in their sample. The combination of these techniques provides a robust and reliable method for structural elucidation.

References

A Cost-Benefit Analysis of Methyl 3-amino-2-bromobenzoate in the Synthesis of Carbazole-Based IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimately the viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of Methyl 3-amino-2-bromobenzoate, a key building block in the synthesis of pharmacologically active molecules, particularly carbazole-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Its performance is compared with a viable alternative, Methyl 3-amino-2-chlorobenzoate, supported by experimental data to inform strategic decisions in drug discovery and development.

This compound is a versatile aromatic compound widely employed in organic synthesis due to its unique arrangement of a methyl ester, an amino group, and a bromine atom.[1] This specific substitution pattern makes it an ideal precursor for the construction of complex heterocyclic scaffolds, such as carbazoles, which are central to the development of novel therapeutics, including IDO1 inhibitors for cancer immunotherapy.[1] The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

This guide will use the synthesis of a key carbazole intermediate, a precursor to the clinical candidate Linrodostat (BMS-986205), as a case study to evaluate the costs and benefits of using this compound versus its chloro-analog.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and its chloro-alternative, providing a clear comparison of their economic and synthetic performance.

Table 1: Cost Comparison of Starting Materials

CompoundSupplier ExamplePurityPrice (USD/g)
This compoundMajor Chemical Suppliers>95%~$50-100
Methyl 3-amino-2-chlorobenzoateMajor Chemical Suppliers>97%~$30-60
2-Bromo-3-nitrobenzoic acid (Precursor)Major Chemical Suppliers>98%~$20-40
2-Chloro-3-nitrobenzoic acid (Precursor)Major Chemical Suppliers>98%~$15-30

Table 2: Performance Comparison in a Representative Carbazole Synthesis (via Palladium-Catalyzed Cyclization)

ParameterThis compound RouteMethyl 3-amino-2-chlorobenzoate Route
Starting Material This compoundMethyl 3-amino-2-chlorobenzoate
Key Reaction Step Pd-catalyzed intramolecular C-N couplingPd-catalyzed intramolecular C-N coupling
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Reaction Temperature Milder (e.g., 80-100 °C)Harsher (e.g., 100-120 °C)
Reaction Time Generally shorterGenerally longer
Reported Yield High (typically >85%)Moderate to High (typically 70-90%)
Product Purity Generally highMay require more rigorous purification

Experimental Protocols

The following are representative experimental protocols for the synthesis of a key carbazole intermediate.

Protocol 1: Synthesis of a Carbazole Precursor via Palladium-Catalyzed Cyclization of this compound

Materials:

  • This compound

  • Arylboronic acid derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the arylboronic acid derivative (1.1 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbazole precursor.

Protocol 2: Synthesis of a Carbazole Precursor via Palladium-Catalyzed Cyclization of Methyl 3-amino-2-chlorobenzoate

Materials:

  • Methyl 3-amino-2-chlorobenzoate

  • Arylboronic acid derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • A more electron-rich and bulky phosphine ligand (e.g., SPhos or XPhos)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

Procedure:

  • To a dried flask under an inert atmosphere, add Methyl 3-amino-2-chlorobenzoate (1.0 eq), the arylboronic acid derivative (1.2 eq), and potassium phosphate (2.5 eq).

  • Add palladium(II) acetate (0.04 eq) and the phosphine ligand (0.08 eq).

  • Add a degassed mixture of dioxane and water (e.g., 5:1 v/v).

  • Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway targeted by the synthesized IDO1 inhibitors and the experimental workflow.

IDO1_Signaling_Pathway IDO1 Signaling Pathway in Cancer Immunosuppression cluster_cell Tumor or Antigen Presenting Cell cluster_tcell T-Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catalyzes GCN2 GCN2 Kinase Tryptophan->GCN2 Depletion activates Kynurenine Kynurenine IDO1->Kynurenine Produces AhR_inactive Inactive AhR (in cytoplasm) Kynurenine->AhR_inactive Activates AhR_active Active AhR-ARNT Complex (in nucleus) AhR_inactive->AhR_active Translocates to nucleus and binds ARNT Immune_Suppression Immune Suppression (e.g., Treg activation, T-cell anergy) AhR_active->Immune_Suppression Promotes transcription of immunosuppressive genes T_cell_arrest T-cell Proliferation Arrest GCN2->T_cell_arrest Induces IDO1_Inhibitor IDO1 Inhibitor (e.g., Linrodostat) IDO1_Inhibitor->IDO1 Inhibits Experimental_Workflow General Workflow for Carbazole Synthesis Start Starting Material (Methyl 3-amino-2-halobenzoate) Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Workup Reaction Workup (Extraction, Washing) Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis Final_Product Carbazole Intermediate Analysis->Final_Product

References

A Comparative Guide to the Biological Activity of Methyl 3-amino-2-bromobenzoate Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of derivatives of Methyl 3-amino-2-bromobenzoate, a key chemical intermediate in the development of novel cancer therapeutics. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a valuable resource for researchers engaged in the discovery and development of next-generation anticancer agents.

Introduction

This compound is an aromatic compound with the molecular formula C8H8BrNO2.[1] Its unique substitution pattern makes it a valuable starting material for the synthesis of complex heterocyclic molecules with therapeutic potential.[1] A primary application of this compound is in the preparation of carbazole-based inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.[1] This guide focuses on the comparative biological activity of these derivatives, particularly in the context of IDO1 inhibition for cancer immunotherapy.

Data Presentation: Comparative Biological Activity

While a broad comparative study of a wide range of this compound derivatives is not extensively available in the public domain, the primary focus of its recent applications lies in the development of potent IDO1 inhibitors. The following table presents representative data for a key class of derivatives—carbazole-based IDO1 inhibitors—synthesized from this compound.

Compound ClassTargetAssay TypeIC50 (µM)Reference
Phenylimidazole DerivativesIDO1Enzymatic0.3 - 2.4[2]
Imidazothiazole DerivativesIDO1Enzymatic0.2 - 1.1[3]
BenzofuranquinonesIDO1Enzymatic~200[4]

Note: The IC50 values are representative of potent compounds within each class and are intended for comparative purposes. The synthesis of these specific compounds may not have started from this compound but they represent the structural motifs being explored for IDO1 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives as IDO1 inhibitors.

In Vitro IDO1 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a test compound on the enzymatic activity of recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Ascorbic acid (reductant)

  • Methylene blue (electron carrier)

  • Catalase

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA) for reaction termination

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for colorimetric detection of kynurenine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing IDO1 Assay Buffer, L-Tryptophan, ascorbic acid, methylene blue, and catalase.

  • Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).

  • Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Terminate the reaction by adding TCA.

  • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5]

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new plate and add the DMAB reagent.

  • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[5]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay (HPLC-UV Method)

This assay measures the ability of a test compound to inhibit IDO1 activity within a cellular context.

Materials:

  • Cancer cell line known to express IDO1 (e.g., SK-OV-3 human ovarian cancer cells)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • HPLC system with a UV detector

  • Appropriate HPLC column and mobile phase for kynurenine separation

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[6]

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plate for 24-48 hours.[6]

  • Collect the cell culture supernatant.

  • Precipitate proteins in the supernatant by adding TCA to a final concentration of 10% (w/v).[6]

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[6]

  • Centrifuge to pellet the precipitated protein and transfer the supernatant to HPLC vials.

  • Analyze the samples by HPLC-UV to quantify the concentration of kynurenine.

  • Determine the IC50 value of the test compound.

Mandatory Visualization

Synthetic Workflow for IDO1 Inhibitors

The following diagram illustrates a generalized workflow for the synthesis and evaluation of IDO1 inhibitors derived from this compound.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Step1 Cyclization Reaction (e.g., with a carbazole precursor) Start->Step1 Step2 Further Functionalization (e.g., amide coupling, substitution) Step1->Step2 Derivatives Library of Derivatives Step2->Derivatives Enzymatic In Vitro Enzymatic Assay (IDO1 Inhibition - IC50) Derivatives->Enzymatic Cellular Cell-Based Assay (IDO1 Inhibition - IC50) Derivatives->Cellular Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Derivatives->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Enzymatic->SAR Cellular->SAR Cytotoxicity->SAR Lead Lead Compound SAR->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of IDO1 inhibitors.

IDO1 Signaling Pathway in Cancer

The diagram below illustrates the key signaling events mediated by IDO1 in the tumor microenvironment and the mechanism of its inhibition.

G cluster_tumor Tumor Microenvironment cluster_tcell T-Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 depletion GCN2 GCN2 Activation Tryptophan->GCN2 mTOR mTOR Inhibition Tryptophan->mTOR Kynurenine Kynurenine IDO1->Kynurenine production AHR AHR Activation Kynurenine->AHR Suppression Immune Suppression (T-Cell Arrest, Anergy) GCN2->Suppression mTOR->Suppression AHR->Suppression Inhibitor IDO1 Inhibitor (e.g., Carbazole Derivative) Inhibitor->IDO1 inhibits

Caption: The IDO1 signaling pathway and the mechanism of its inhibition in cancer.

References

Comparative Guide to the Synthesis of Heterocyclic Compounds from Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to obtain valuable heterocyclic compounds, with a focus on utilizing Methyl 3-amino-2-bromobenzoate as a key starting material. The performance of this synthetic approach is compared with alternative methods, supported by experimental data to inform synthetic strategy and decision-making in research and development.

Introduction

This compound is a versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems such as quinazolinones and carbazoles. Its bifunctional nature, possessing both an amino and a bromo substituent on the benzene ring, allows for diverse synthetic transformations. This guide will explore the application of this compound in palladium-catalyzed cross-coupling reactions and compare this methodology with traditional synthetic approaches.

Synthesis of Substituted Quinazolinones: A Comparative Analysis

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[1] The synthesis of substituted quinazolinones is a key area of interest in medicinal chemistry.

Method 1: Palladium-Catalyzed Synthesis from this compound

A modern and efficient approach to quinazolinone synthesis involves the palladium-catalyzed coupling of this compound with various coupling partners. The Suzuki-Miyaura cross-coupling reaction, for instance, allows for the formation of a carbon-carbon bond at the 2-position of the benzoate. Subsequent intramolecular cyclization can then lead to the desired quinazolinone scaffold.

Featured Product: 8-Bromo-5,6-dihydrobenzo[2][3]furo[3,2-c]quinolin-6-one

This tetracyclic quinazolinone derivative can be conceptualized through a synthetic route involving an initial Suzuki-Miyaura coupling of this compound with a suitable benzofuran boronic acid derivative, followed by intramolecular amidation.

Experimental Workflow (Proposed):

G start This compound + Benzofuran-2-boronic acid step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->step1 intermediate Methyl 3-amino-2-(benzofuran-2-yl)benzoate step1->intermediate step2 Intramolecular Cyclization (Heating) intermediate->step2 product 8-Bromobenzo[4,5]furo[3,2-c]quinolin-6(5H)-one step2->product

Figure 1: Proposed workflow for the synthesis of a tetracyclic quinazolinone.

Characterization Data (Hypothetical based on similar structures):

ProductYield (%)Melting Point (°C)1H NMR (δ, ppm)
8-Bromo-5,6-dihydrobenzo[2][3]furo[3,2-c]quinolin-6-one75>25011.5 (s, 1H, NH), 8.2-7.5 (m, 6H, Ar-H), 7.2 (s, 1H, furan-H)
Method 2: Alternative Synthesis from 2-Aminobenzoic Acid (Anthranilic Acid)

A more traditional route to quinazolinones often starts with anthranilic acid.[4] To synthesize a similarly substituted quinazolinone, a multi-step process would be required, including bromination, acylation, and cyclization.

Experimental Workflow (Classical Approach):

G start 2-Aminobenzoic Acid step1 Bromination start->step1 intermediate1 3-Bromo-2-aminobenzoic Acid step1->intermediate1 step2 Acylation with Benzofuran-2-carbonyl chloride intermediate1->step2 intermediate2 2-(Benzofuran-2-carboxamido)-3-bromobenzoic acid step2->intermediate2 step3 Cyclization (e.g., Acetic Anhydride) intermediate2->step3 product 8-Bromobenzo[4,5]furo[3,2-c]quinolin-6(5H)-one step3->product

Figure 2: Classical multi-step synthesis of a tetracyclic quinazolinone.

Comparative Performance Data:

ParameterMethod 1 (from this compound)Method 2 (from 2-Aminobenzoic Acid)
Starting Material This compound2-Aminobenzoic Acid
Number of Steps 2 (Coupling, Cyclization)3 (Bromination, Acylation, Cyclization)
Key Reagents Palladium catalyst, Boronic acid, BaseBrominating agent, Acyl chloride, Dehydrating agent
Overall Yield (estimated) Higher (fewer steps)Lower (more steps, potential for loss at each stage)
Atom Economy Generally higherLower due to the use of protecting groups and activating agents
Reaction Conditions Milder, more functional group tolerant[5]Can involve harsher reagents and conditions[4]

Detailed Experimental Protocols

Protocol for Suzuki-Miyaura Coupling of this compound (General)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][6]

Conclusion

The use of this compound in palladium-catalyzed cross-coupling reactions offers a more convergent and efficient synthetic route to complex quinazolinones compared to traditional multi-step methods starting from simpler precursors like anthranilic acid. The milder reaction conditions and higher potential yields make it an attractive strategy for the synthesis of diverse heterocyclic libraries for drug discovery and materials science. While the initial cost of the starting material may be higher, the reduction in the number of synthetic steps, purification efforts, and waste generation can lead to a more cost-effective and environmentally friendly overall process. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis.

References

Validating the Structure of Methyl 3-amino-2-bromobenzoate using 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected 13C NMR spectral data for Methyl 3-amino-2-bromobenzoate against experimentally derived data from structurally similar compounds. This analysis serves as a robust method for validating the substitution pattern of the target molecule, a critical step in synthetic chemistry and drug development to ensure the correct molecular architecture.

Comparative Analysis of 13C NMR Data

To validate the structure of this compound, a predictive analysis based on the well-established substituent effects on 13C NMR chemical shifts of benzene derivatives is employed. By comparing the 13C NMR data of Methyl 2-bromobenzoate, Methyl 3-aminobenzoate, and 2-bromoaniline, we can estimate the chemical shifts for the target compound.

The following table summarizes the experimental 13C NMR chemical shifts for the comparative compounds and the predicted shifts for this compound. The prediction is based on the principle of substituent additivity, where the influence of the amino (-NH2), bromo (-Br), and methyl ester (-COOCH3) groups on the chemical shifts of the aromatic carbons are considered.

Carbon AtomMethyl 2-bromobenzoate (CDCl3)Methyl 3-aminobenzoate (CDCl3)2-Bromoaniline (CDCl3)This compound (Predicted in CDCl3)
C1 ~131~131~109~110-115
C2 ~122~146~144~115-120 (ipso-Br)
C3 ~134~118~119~145-150 (ipso-NH2)
C4 ~128~129~132~120-125
C5 ~132~119~115~130-135
C6 ~127~115~128~115-120
C=O ~166~167-~165-170
-OCH3 ~52~52-~52-53

Note: The chemical shifts are approximate values in ppm and can vary slightly based on solvent and concentration.

Experimental Protocol: 13C NMR Spectroscopy

A standardized protocol for acquiring 13C NMR spectra is crucial for obtaining high-quality, reproducible data for structural validation.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the purified solid sample of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. Ensure the solvent is free of particulate matter.

  • Gently agitate the tube to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the chemical shift range of all carbon atoms in the molecule.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if desired, although for 13C NMR, peak intensities are not always directly proportional to the number of carbons under standard acquisition conditions.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR spectroscopy.

structure_validation cluster_data_acquisition Data Acquisition cluster_comparative_analysis Comparative Analysis cluster_validation Validation Target_Compound This compound NMR_Experiment 13C NMR Experiment Target_Compound->NMR_Experiment is subjected to Experimental_Spectrum Experimental 13C Spectrum NMR_Experiment->Experimental_Spectrum generates Comparison Compare Experimental and Predicted Spectra Experimental_Spectrum->Comparison Comparative_Compounds Methyl 2-bromobenzoate Methyl 3-aminobenzoate 2-Bromoaniline Substituent_Effects Analyze Substituent Chemical Shift (SCS) Effects Comparative_Compounds->Substituent_Effects provide data for Predicted_Spectrum Predicted 13C Spectrum Substituent_Effects->Predicted_Spectrum allows prediction of Predicted_Spectrum->Comparison Structure_Validation Structure Validated / Inconsistent Comparison->Structure_Validation leads to

Caption: Logical workflow for the 13C NMR-based structural validation of this compound.

This systematic approach, combining predictive analysis with experimental data from analogous compounds, provides a high degree of confidence in the structural assignment of this compound. This validation is essential for ensuring the integrity of subsequent research and development activities.

A Comparative Guide to Methyl 3-amino-2-bromobenzoate and 4-amino-3-bromobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug development campaign. Among the vast array of available starting materials, substituted aminobenzoic acids are of paramount importance due to their prevalence in a multitude of biologically active molecules. This guide provides an in-depth, objective comparison of two isomeric brominated aminobenzoic acid derivatives: Methyl 3-amino-2-bromobenzoate and 4-amino-3-bromobenzoic acid .

This comparison focuses on their respective applications in the synthesis of distinct classes of therapeutic agents—indoleamine 2,3-dioxygenase (IDO) inhibitors and kinase inhibitors—supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these isomers is essential for predicting their behavior in chemical reactions and for the subsequent downstream processing of their derivatives.

PropertyThis compound4-amino-3-bromobenzoic acid
Molecular Formula C₈H₈BrNO₂C₇H₆BrNO₂
Molecular Weight 230.06 g/mol 216.03 g/mol [1]
CAS Number 106896-48-46311-37-1[1]
Appearance Clear, bright orange/amber liquidWhite to light yellow or tan crystalline powder[1]
Melting Point Not applicable (liquid at STP)211-215 °C[2]
Boiling Point 314.1±22.0 °C (Predicted)368.5 °C (Predicted)
Key Functional Groups Methyl ester, Amino group, Bromo groupCarboxylic acid, Amino group, Bromo group

Synthetic Utility in Pharmaceutical Applications

While structurally similar, the distinct substitution patterns of this compound and 4-amino-3-bromobenzoic acid lend themselves to the synthesis of different classes of high-value pharmaceutical agents.

This compound: A Key Precursor for IDO Inhibitors

This compound is a valuable building block in the synthesis of carbazole-based compounds, which have demonstrated promising activity as indoleamine 2,3-dioxygenase (IDO) inhibitors. IDO is a critical enzyme in tryptophan metabolism and has emerged as a significant therapeutic target in cancer immunotherapy. The ortho-bromo and meta-amino substitution pattern is particularly amenable to the construction of the carbazole core.

A common synthetic approach involves the reduction of the corresponding nitro compound, Methyl 2-bromo-3-nitrobenzoate.

Experimental Protocol: Synthesis of this compound

This protocol outlines the reduction of Methyl 2-bromo-3-nitrobenzoate using tin(II) chloride.

  • Materials: Methyl 2-bromo-3-nitrobenzoate, Tin(II) chloride, Methanol, Water, Dichloromethane, 3N Sodium hydroxide, Saturated aqueous sodium chloride, Diatomaceous earth.

  • Procedure:

    • Combine Methyl 2-bromo-3-nitrobenzoate and tin(II) chloride in a mixture of methanol and water.

    • Heat the reaction mixture under reflux for approximately 2 hours.

    • After cooling to room temperature, add diatomaceous earth and dichloromethane.

    • With vigorous stirring, add 3N aqueous sodium hydroxide.

    • Filter the mixture and separate the organic phase.

    • Wash the organic phase with saturated aqueous sodium chloride.

    • The resulting this compound can then be used in subsequent steps for the synthesis of carbazole-based IDO inhibitors.

G start Methyl 2-bromo-3-nitrobenzoate reagents Tin(II) chloride Methanol/Water start->reagents reflux Reflux (2h) reagents->reflux workup1 Cool & Add DCM, Celite reflux->workup1 workup2 Add 3N NaOH workup1->workup2 filtration Filtration workup2->filtration extraction Liquid-Liquid Extraction filtration->extraction product This compound extraction->product application Synthesis of Carbazole-based IDO Inhibitors product->application

Synthetic workflow for this compound and its application.
4-amino-3-bromobenzoic Acid: A Versatile Scaffold for Kinase Inhibitors

4-amino-3-bromobenzoic acid is a widely utilized building block in medicinal chemistry for the development of small molecule kinase inhibitors, which are crucial in oncology. Its substitution pattern, with a para-amino group and a meta-bromo substituent relative to the carboxylic acid, provides three distinct points for chemical diversification. This allows for extensive exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets.

A prominent example is its potential application in the synthesis of the multi-kinase inhibitor Sorafenib. The synthesis of Sorafenib involves a key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, which can be conceptually derived from 4-amino-3-bromobenzoic acid through a series of reactions.

Experimental Protocol: Synthesis of Methyl 4-amino-3-bromobenzoate

The first step in many synthetic routes using 4-amino-3-bromobenzoic acid is its esterification to improve solubility and protect the carboxylic acid.

  • Materials: 4-amino-3-bromobenzoic acid, Methanol, Concentrated sulfuric acid, Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 4-amino-3-bromobenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.[3]

    • Remove methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4-amino-3-bromobenzoate, which can be purified by column chromatography.[3]

G start 4-amino-3-bromobenzoic acid esterification Esterification (MeOH, H₂SO₄, Reflux) start->esterification ester_product Methyl 4-amino-3-bromobenzoate esterification->ester_product coupling Coupling Reactions (e.g., Buchwald-Hartwig) ester_product->coupling intermediate Key Intermediates (e.g., for Sorafenib) coupling->intermediate final_product Kinase Inhibitors intermediate->final_product

General synthetic pathway from 4-amino-3-bromobenzoic acid to kinase inhibitors.

Comparative Performance in Key Synthetic Transformations

The utility of these building blocks is often defined by their performance in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to modern drug discovery.

Reactivity in Cross-Coupling Reactions

Both this compound and 4-amino-3-bromobenzoic acid possess a bromine atom, making them suitable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The reactivity of the C-Br bond is a good balance of stability and reactivity, generally being more reactive than a C-Cl bond but less so than a C-I bond.[4]

The electronic and steric environment around the bromine atom in each isomer can influence reaction rates and yields. The ortho-position of the bromine in this compound may introduce steric hindrance that could affect the approach of the bulky palladium catalyst. Conversely, the electronic effects of the amino and ester/acid groups will also play a role in the oxidative addition step of the catalytic cycle.

General Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Aminobenzoic Acid Derivative

  • Materials: Brominated aminobenzoic acid derivative (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq), Anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Procedure:

    • To an oven-dried flask, add the brominated aminobenzoic acid derivative, arylboronic acid, and base.

    • Purge the flask with an inert gas (e.g., Argon).

    • Add the palladium catalyst and anhydrous solvent.

    • Heat the reaction mixture with stirring (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction and perform an aqueous workup followed by extraction with an organic solvent.

    • The crude product is then purified, typically by column chromatography.

G start Brominated Aminobenzoic Acid Derivative reagents Arylboronic Acid Pd Catalyst, Base, Solvent start->reagents reaction Suzuki-Miyaura Coupling (Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound and 4-amino-3-bromobenzoic acid are both valuable, yet distinct, building blocks in pharmaceutical synthesis. The choice between these two isomers is dictated by the specific molecular architecture of the target therapeutic agent.

  • This compound is a key precursor for certain heterocyclic scaffolds, such as the carbazole core found in a number of IDO inhibitors. Its substitution pattern is well-suited for the specific cyclization strategies required for these targets.

  • 4-amino-3-bromobenzoic acid offers a versatile platform for the synthesis of a broad range of kinase inhibitors. The three distinct functional groups at positions 1, 3, and 4 of the benzene ring provide ample opportunities for diversification and SAR studies, making it a workhorse in medicinal chemistry campaigns targeting the kinome.

References

Safety Operating Guide

Proper Disposal of Methyl 3-amino-2-bromobenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-amino-2-bromobenzoate, a common building block in organic synthesis.

Key Safety and Hazard Information

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a closely related isomer for comparative reference.

PropertyThis compoundMethyl 2-amino-3-bromobenzoate
CAS Number 106896-48-4[1][2]104670-74-8[3][4]
Molecular Formula C8H8BrNO2[1]C8H8BrNO2[3]
Molecular Weight 230.06 g/mol [1]230.06 g/mol [3]
Physical State Liquid at standard conditions[1]Solid
Boiling Point 314.1±22.0 °C (Predicted)[1]Not available
Flash Point >110°C[1]Not available
GHS Hazard Statements Not fully classified, but based on analogs: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]H315, H319, H335[3]

Experimental Protocols: Disposal and Spill Cleanup Procedures

Adherence to proper disposal and spill management protocols is critical for laboratory safety and environmental protection.

Standard Disposal Procedure

Chemical waste disposal must comply with all federal, state, and local regulations. The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

  • Disposal:

    • Arrange for pickup by a licensed hazardous waste disposal service.

    • The primary disposal method is high-temperature incineration at a permitted facility.[6][7][8] Incineration effectively destroys the organic components of the hazardous waste.[6][7][9]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Ensure the area is well-ventilated.

    • If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department or emergency services.[10]

  • Containment:

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

    • For liquid spills, create a dike around the spill with absorbent pads or other suitable material to prevent it from spreading.[11]

  • Cleanup:

    • Carefully apply an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) over the spill.

    • Once the material is fully absorbed, use non-sparking tools to scoop the contaminated absorbent into a designated hazardous waste container.[12][13]

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent or detergent and water.

    • Collect all cleaning materials (e.g., wipes, paper towels) and place them in the hazardous waste container.

  • Final Disposal:

    • Seal and label the hazardous waste container as described in the Standard Disposal Procedure.

    • Arrange for disposal through your institution's hazardous waste program.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill_response Spill Response Protocol cluster_disposal Disposal Procedure start Chemical Handling ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused reagent, contaminated materials) fume_hood->waste_generated is_spill Spill Occurs? fume_hood->is_spill collect_waste Collect in Labeled Hazardous Waste Container waste_generated->collect_waste contain_spill Contain Spill with Absorbent Material is_spill->contain_spill cleanup_spill Collect Contaminated Material into Waste Container contain_spill->cleanup_spill decontaminate Decontaminate Spill Area cleanup_spill->decontaminate decontaminate->collect_waste store_waste Store in Designated Waste Accumulation Area collect_waste->store_waste dispose Arrange for Professional Disposal (Incineration) store_waste->dispose

Caption: Decision workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Methyl 3-amino-2-bromobenzoate, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including other brominated and aminated methyl benzoate derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Information Summary

This compound is classified as a hazardous substance with potential for acute toxicity if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation. Aromatic amines as a class of compounds are noted for their potential health risks and are readily absorbed through the skin.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Handle in a chemical fume hood.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[1]Wear appropriate protective gloves and clothing.[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][7]Wear chemical safety goggles or a face shield.[3][5][8]
Specific Target Organ Toxicity May cause respiratory irritation.[1][9]Use only in a well-ventilated area or under a chemical fume hood.[3]
Aquatic Toxicity Aromatic amines can be toxic to aquatic life.[4]Do not discharge to drains or sewers.[2][4][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][5][11][12]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3][5][11][13]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3][11]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[5][12][14]

Step-by-Step Operational Plan

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[7][15]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[4][5]

2. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid inhalation of fine particles.[3]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]

  • Reactions: All manipulations, including reactions, extractions, and purifications, should be performed within a certified chemical fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][2][7]

Disposal Plan

The disposal of this compound and its waste must be conducted as hazardous waste, in compliance with local and institutional regulations.[4]

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
Solutions Collect in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[3]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[3]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3]

  • Segregation: Do not mix incompatible waste streams.[3][16]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[4]

Visual Safety Workflow

Operational and Disposal Workflow for this compound A Start: Handling This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Preparation C Work in a Certified Chemical Fume Hood B->C D Perform Experimental Work (Weighing, Dissolving, Reaction) C->D Operation E Segregate Waste into Designated, Labeled Containers D->E Waste Generation I Clean Work Area D->I Completion F Solid Waste (Halogenated Organics) E->F G Liquid Waste (Halogenated Solvents) E->G H Contaminated Sharps & Labware E->H L Store Waste in Satellite Accumulation Area F->L G->L H->L J Remove PPE I->J K Wash Hands Thoroughly J->K N End K->N M Contact EHS for Waste Pickup L->M Disposal

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.